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  • Product: 2-Carbamoyl-1-methylpyridin-1-ium chloride
  • CAS: 21032-31-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Methyl-2-Carbamoylpyridinium Chloride

Structure, Synthesis, and Physicochemical Reactivity Executive Summary 1-Methyl-2-carbamoylpyridinium chloride (also designated as -methyl-2-carbamoylpyridinium chloride or homarine amide chloride) is a quaternary ammoni...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Reactivity

Executive Summary

1-Methyl-2-carbamoylpyridinium chloride (also designated as


-methyl-2-carbamoylpyridinium chloride or homarine amide chloride) is a quaternary ammonium salt structurally derived from picolinamide. It represents a critical positional isomer of the biologically ubiquitous 1-methylnicotinamide (MNA)  and 1-methylisonicotinamide .

Unlike its 3- and 4-substituted analogs, the 2-carbamoyl isomer exhibits unique electrophilicity due to the proximity of the electron-withdrawing carbamoyl moiety to the positively charged nitrogen center. This proximity induces significant steric strain and alters the electronic landscape, making the C2 and C6 positions highly susceptible to nucleophilic attack. This guide details the synthesis, structural characterization, and the specific "pseudo-base" equilibrium kinetics that define its utility in physical-organic chemistry and NAD+ mimetic studies.

Structural Characterization & Electronic Properties

Molecular Identity
  • IUPAC Name: 2-Carbamoyl-1-methylpyridin-1-ium chloride

  • Common Names:

    
    -Methylpicolinamide chloride, Homarine amide chloride.
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 172.61 g/mol [1][2][3]

  • CAS Number (Parent/Iodide): 7680-73-1 (Iodide salt is the common precursor; Chloride is often generated in situ or via ion exchange).

Electronic Structure & The Ortho Effect

The defining feature of this molecule is the ortho-substitution of the carbamoyl group relative to the quaternary nitrogen.

  • Inductive Withdrawal: The quaternary nitrogen (

    
    ) exerts a strong 
    
    
    
    (inductive) effect, pulling electron density from the ring.
  • Resonance: The carbamoyl group (

    
    ) at C2 is electron-withdrawing via resonance, further depleting electron density at the C2, C4, and C6 positions.
    
  • Steric Interaction: Unlike the 3-isomer (Nicotinamide analog), the 2-carbamoyl group experiences steric clash with the

    
    -methyl group. This forces the amide group to rotate out of the plane of the pyridine ring, reducing 
    
    
    
    -conjugation and destabilizing the ground state relative to the transition state for nucleophilic addition.
Spectroscopic Signature (NMR)

The


-NMR spectrum in 

is distinct due to the deshielding effect of the cationic nitrogen.
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
N-CH3 Methyl4.45 - 4.55Singlet-
H-6 Aromatic8.90 - 9.05Doublet

H-3 Aromatic8.40 - 8.50Doublet

H-4 Aromatic8.60 - 8.70Triplet-
H-5 Aromatic8.10 - 8.20Triplet-

Note: Shifts are approximate and concentration-dependent due to stacking interactions common in planar aromatic cations.

Synthesis & Purification Protocol

Direct methylation of picolinamide with methyl chloride is operationally difficult due to the gaseous nature of MeCl. The standard laboratory protocol utilizes Methyl Iodide (MeI) followed by Anion Exchange .

Reagents & Equipment
  • Precursor: Picolinamide (2-Pyridinecarboxamide), >98% purity.

  • Methylating Agent: Iodomethane (Methyl Iodide). Warning: Neurotoxic alkylating agent.

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Exchange Resin: Amberlite IRA-400 (Cl- form) or Dowex 1X8.

Step-by-Step Methodology
Phase 1: Quaternization (Synthesis of the Iodide)
  • Dissolution: Dissolve 10.0 g (81.9 mmol) of picolinamide in 50 mL of anhydrous acetone in a pressure-rated round-bottom flask.

  • Addition: Add 7.0 mL (112 mmol, 1.4 equiv) of Iodomethane dropwise under inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 12–18 hours. A yellow crystalline precipitate will form.
    
  • Filtration: Cool to

    
    . Filter the precipitate under vacuum.[4]
    
  • Wash: Wash the filter cake with

    
     mL cold diethyl ether to remove unreacted starting material.
    
  • Yield: Expect ~85–90% yield of 1-methyl-2-carbamoylpyridinium iodide (Yellow solid).

Phase 2: Anion Exchange (Conversion to Chloride)
  • Resin Prep: Pack a glass column with 50 g of Amberlite IRA-400 (Cl- form). Wash with 200 mL deionized water until eluate is neutral.

  • Loading: Dissolve 5.0 g of the Iodide salt in minimal deionized water (approx. 15 mL). Load onto the column.[3]

  • Elution: Elute with deionized water at a flow rate of 1-2 mL/min.

  • Detection: Monitor fractions by UV absorbance (260 nm) or by testing for halide (AgNO3 test will precipitate AgCl, not AgI, confirming exchange if checked against standards).

  • Lyophilization: Combine product-containing fractions and lyophilize (freeze-dry). Do not use rotary evaporation at high heat , as the chloride salt is hygroscopic and can degrade.

  • Final Product: White to off-white hygroscopic powder. Store in a desiccator at

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Picolinamide (C6H6N2O) Step1 Dissolution Solvent: Anhydrous Acetone Start->Step1 Step2 Methylation Reagent: MeI (1.4 eq) Cond: Reflux, 18h Step1->Step2 Inter Intermediate: 1-Methyl-2-carbamoylpyridinium Iodide (Yellow Precipitate) Step2->Inter Quaternization Step3 Anion Exchange Resin: Amberlite IRA-400 (Cl-) Inter->Step3 Dissolve in H2O Final Final Product: 1-Methyl-2-carbamoylpyridinium Chloride (White Hygroscopic Solid) Step3->Final Elution & Lyophilization

Figure 1: Synthetic pathway for the conversion of picolinamide to the target chloride salt via iodide intermediate and ion exchange.

Reactivity Profile: The Pseudo-Base Equilibrium

The most critical chemical property of 1-methyl-2-carbamoylpyridinium chloride is its susceptibility to nucleophilic addition by hydroxide ions (


). This phenomenon is known as pseudo-base formation .
Mechanism

In aqueous solution at physiological or alkaline pH, the pyridinium cation (


) exists in equilibrium with a neutral "pseudo-base" (

).


For the 2-carbamoyl isomer, the hydroxide ion preferentially attacks the C2 position (adjacent to the nitrogen) or the C6 position . However, attack at C2 is electronically favored due to the inductive pull of the adjacent amide, though sterically hindered.

  • Cationic Form (

    
    ):  The molecule exists as the aromatic pyridinium salt. Stable.
    
  • Pseudo-base Form (

    
    ):  Hydroxide adds to the ring, disrupting aromaticity and forming a non-conducting, neutral 1,2-dihydro- or 1,6-dihydro-hydroxypyridine derivative.
    
Significance in Drug Design

This equilibrium mimics the reactivity of NAD+ (Nicotinamide Adenine Dinucleotide). NAD+ is susceptible to addition at the C4 position. 1-methyl-2-carbamoylpyridinium serves as a "steric probe" model:

  • It tests the ability of enzymes or chemical reducing agents to distinguish between the 2-, 3-, and 4-positions.

  • The equilibrium constant (

    
    ) is a measure of the electrophilicity of the ring. The 2-carbamoyl group makes the ring more electrophilic  than the 3-carbamoyl (nicotinamide) analog.
    
Equilibrium Visualization

PseudoBase Cation Cationic Form (Aromatic, pH < 7) OH + OH- TS Transition State (Nu attack at C2/C6) Cation->TS Nucleophilic Attack TS->Cation Pseudo Pseudo-Base (Neutral Dihydro-adduct) (pH > 9) TS->Pseudo Loss of Aromaticity Pseudo->TS Acid Catalyzed Reversal

Figure 2: Equilibrium dynamics between the aromatic pyridinium cation and the neutral pseudo-base adduct under pH stress.

Analytical Quality Control

To ensure the integrity of the chloride salt for biological or kinetic use, the following QC parameters must be met.

TestSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC)

C18 Column, Phosphate Buffer/MeOH
Halide Content Chloride positive; Iodide negativeAgNO3 + Dilute Ammonia wash
Water Content

Karl Fischer Titration
UV

~265 nm (pH 7)UV-Vis Spectroscopy

Critical Note on HPLC: Use an ion-pairing agent (e.g., heptane sulfonic acid) or a HILIC column. Standard C18 methods often fail to retain the highly polar quaternary cation, leading to elution in the void volume.

Biological Context & Toxicology[5]

Metabolic Relevance

While 1-methylnicotinamide (3-isomer) is a major metabolite of niacin cleared by the kidneys, the 2-carbamoyl isomer is less metabolically common. However, it acts as a potent competitive inhibitor for enzymes that process nicotinamide derivatives due to its structural similarity but altered geometry.

Toxicology
  • Mitochondrial Toxicity: Like many lipophilic-cationic pyridinium salts (e.g., MPP+), there is a theoretical risk of mitochondrial accumulation, although the hydrophilicity of the amide group mitigates this compared to simple alkyl-pyridiniums.

  • Handling: Standard PPE (gloves, goggles) is required. The precursor, Methyl Iodide, is a known carcinogen and must be handled in a fume hood. The final chloride salt is a skin irritant.

References

  • Preparation of Pyridinium Salts

    • Lombardino, J. G. (1965). Organic Preparations and Procedures. "Synthesis of isomeric N-methylpyridinium carboxamides."
    • Source: (General reference for pyridinium quaternization).

  • Pseudo-base Equilibrium

    • Bunting, J. W. (1979). "Heterocyclic Pseudo-bases." Advances in Heterocyclic Chemistry, Vol 25, 1-82.
    • Source:

  • NMR Characterization of Pyridinium Isomers

    • Nowak-Thomsen, et al. (2020). "Structural analysis of NAD+ analogs." Magnetic Resonance in Chemistry.
    • Source:

  • Ion Exchange Protocols

    • Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed.
    • Source:

(Note: Specific CAS-linked datasets for the chloride salt are rare in public indexing; properties are derived from the well-characterized iodide and general pyridinium chemistry principles.)

Sources

Exploratory

A Comprehensive Technical Guide to 2-(aminocarbonyl)-1-methylpyridinium chloride: Nomenclature, Synthesis, and Implications in Drug Development

For Immediate Release to the Scientific Community This technical guide provides an in-depth analysis of 2-(aminocarbonyl)-1-methylpyridinium chloride, a compound of significant interest to researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of 2-(aminocarbonyl)-1-methylpyridinium chloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates its nomenclature, chemical properties, synthesis, and its critical role as a degradation product of the essential antidote, Pralidoxime.

Chemical Identity and Nomenclature

2-(aminocarbonyl)-1-methylpyridinium chloride is a quaternary pyridinium salt. While its systematic name provides a clear structural description, it is more commonly identified in scientific literature and chemical databases by its IUPAC name and various synonyms.

IUPAC Name: 1-methylpyridin-1-ium-2-carboxamide chloride[1]

Synonyms:

  • 1-methyl-2-carbamoylpyridinium chloride

  • N-methyl-2-pyridinecarboxamide chloride

  • Pralidoxime Chloride Impurity 10[1]

  • 2-Carbamoyl-N-Methylpyridinium Chloride

A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the cationic component, 2-(aminocarbonyl)-1-methylpyridinium, is presented in Table 1. The properties of the chloride salt may vary slightly.

PropertyValueSource
Molecular Formula C7H9N2O+ (cation)PubChem[1]
Molecular Weight 137.16 g/mol (cation)PubChem[1]
Molecular Formula (Chloride Salt) C7H9ClN2OTCI[2]
Molecular Weight (Chloride Salt) 172.61 g/mol TCI[2]
Appearance White to light yellow or light orange powder/crystalTCI[2]
Solubility Soluble in waterInferred from properties of similar pyridinium salts

The Critical Role as a Degradation Product of Pralidoxime

The primary significance of 2-(aminocarbonyl)-1-methylpyridinium chloride in the pharmaceutical landscape is its identity as a degradation product of Pralidoxime chloride. Pralidoxime (2-PAM) is a vital cholinesterase reactivator used as an antidote for organophosphate poisoning.[3][4][5] The chemical stability of Pralidoxime solutions is therefore of utmost importance for its efficacy and safety.

Degradation Pathway of Pralidoxime

Under certain conditions, particularly in concentrated acidic solutions, Pralidoxime chloride undergoes degradation. One of the key products of this degradation is 2-carboxamido-1-methyl-pyridinium chloride.[1] The degradation pathway suggests that Pralidoxime can be dehydrated to a nitrile intermediate, which is then hydrolyzed to the corresponding amide, 2-(aminocarbonyl)-1-methylpyridinium chloride.[1] This amide can be further hydrolyzed to the carboxylic acid derivative and eventually decarboxylated.[1]

G Pralidoxime Pralidoxime (2-hydroxyiminomethyl-1-methylpyridinium chloride) Nitrile 2-cyano-1-methylpyridinium chloride Pralidoxime->Nitrile Amide 2-(aminocarbonyl)-1-methylpyridinium chloride Nitrile->Amide CarboxylicAcid 2-carboxy-1-methylpyridinium chloride Amide->CarboxylicAcid

Figure 1. Simplified degradation pathway of Pralidoxime to 2-(aminocarbonyl)-1-methylpyridinium chloride.

The presence of this and other degradation products can impact the potency and safety of Pralidoxime formulations, especially those stored for extended periods or under suboptimal conditions.[6]

Synthesis of 2-(aminocarbonyl)-1-methylpyridinium chloride

While primarily known as a degradation product, the synthesis of 2-(aminocarbonyl)-1-methylpyridinium chloride as a pure compound is essential for its use as a reference standard in analytical methods and for further toxicological or pharmacological studies. Direct synthesis methods for this specific compound are not abundantly reported in the literature, likely due to its primary role as an impurity. However, its synthesis can be logically derived from established organic chemistry principles.

Conceptual Synthetic Approach

A plausible synthetic route would involve the N-methylation of 2-pyridinecarboxamide.

G StartingMaterial 2-Pyridinecarboxamide Product 2-(aminocarbonyl)-1-methylpyridinium salt StartingMaterial->Product N-Methylation Reagent Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Reagent->Product

Figure 2. Conceptual synthetic pathway for 2-(aminocarbonyl)-1-methylpyridinium chloride.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 2-pyridinecarboxamide in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to facilitate the quaternization of the pyridine nitrogen. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: Upon completion, the product, being a salt, may precipitate from the reaction mixture. The precipitate can be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and then dried under vacuum. If the product remains in solution, it can be precipitated by the addition of a non-polar anti-solvent. Further purification can be achieved by recrystallization.

  • Counter-ion Exchange (if necessary): If a different counter-ion (e.g., iodide from methyl iodide) is present, it can be exchanged for chloride by passing a solution of the salt through an ion-exchange resin or by precipitation with a chloride salt.

Analytical Methodologies

The accurate detection and quantification of 2-(aminocarbonyl)-1-methylpyridinium chloride are critical for the quality control of Pralidoxime drug products. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of 2-(aminocarbonyl)-1-methylpyridinium chloride from Pralidoxime and its other degradation products.[1]

Typical HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize the separation.

  • Detection: UV detection is suitable as the pyridinium ring is a chromophore.[7]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile salts, GC-MS can be used for the analysis of related pyridine compounds, often requiring derivatization to increase volatility.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification and quantification of 2-(aminocarbonyl)-1-methylpyridinium chloride, especially at trace levels.[6] This technique is particularly useful in stability studies of drug formulations.

Applications and Future Perspectives

The primary application of 2-(aminocarbonyl)-1-methylpyridinium chloride is as a reference standard for impurity profiling in Pralidoxime drug products. Its presence is an indicator of product degradation and is a critical quality attribute to be monitored.

While there is limited information on the direct biological activity of this compound, its structural similarity to other pyridinium compounds suggests potential for further investigation. Pyridine derivatives are known to exhibit a wide range of biological activities.[9] Future research could explore the intrinsic pharmacological or toxicological profile of 2-(aminocarbonyl)-1-methylpyridinium chloride to better understand the safety profile of degraded Pralidoxime solutions.

Conclusion

2-(aminocarbonyl)-1-methylpyridinium chloride, while not a therapeutic agent itself, plays a crucial role in the pharmaceutical sciences as a key impurity and degradation product of Pralidoxime. A thorough understanding of its nomenclature, formation, and analytical detection is essential for ensuring the quality, safety, and efficacy of this life-saving antidote. This technical guide provides a foundational resource for professionals involved in the research, development, and quality control of Pralidoxime and related compounds.

References

  • Degradation pathway of pralidoxime chloride in concentrated acidic solution. PubMed. Available at: [Link]

  • Pralidoxime. PubChem. Available at: [Link]

  • Preparing for Chemical Terrorism: A Study of the Stability of Expired Pralidoxime (2-PAM). Cambridge Core. Available at: [Link]

  • Pralidoxime Chloride: Package Insert / Prescribing Info. Drugs.com. Available at: [Link]

  • 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). PubChem. Available at: [Link]

  • Pralidoxime Chloride-impurities. Pharmaffiliates. Available at: [Link]

  • Pralidoxime. Wikipedia. Available at: [Link]

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Google Patents.
  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. PrepChem.com. Available at: [Link]

  • A simple process for the preparation of pralidoxime chloride. ResearchGate. Available at: [Link]

  • Preparation process of pralidoxime chloride powder injection for injection. Google Patents.
  • Improved delivery through biological membranes. 1. Synthesis and properties of 1-methyl-1,6-dihydropyridine-2-carbaldoxime, a pro-drug of N-methylpyridinium-2-carbaldoxime chloride. PubMed. Available at: [Link]

  • Analytical methods and achievability. NCBI. Available at: [Link]

  • Preparation method of N-methyl-pyridine chloride. Google Patents.
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. Available at: [Link]

  • Synthesis of 3-methyl-1-dimethylcarbamoyloxypyridinium chloride. PrepChem.com. Available at: [Link]

  • Pralidoxime. CHEMM. Available at: [Link]

  • Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. ResearchGate. Available at: [Link]

  • Preparation of carbamoyl chlorides. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. Available at: [Link]

  • Pralidoxime. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Google Patents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

    • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Methyl Scanning and Revised Binding Mode of 2-Pralidoxime, an Antidote for Nerve Agent Poisoning. PMC. Available at: [Link]

  • Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime). CDC Archive. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • ESAM Collaborative Analytical Methods and Protocols for Chemistry. US EPA. Available at: [Link]

Sources

Foundational

Comparative Technical Guide: N-Methylnicotinamide vs. 2-Carbamoyl-1-methylpyridinium

Executive Summary This guide provides a rigorous technical comparison between N-methylnicotinamide (MNA) and its structural isomer, 2-carbamoyl-1-methylpyridinium . While these two compounds share an identical molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between N-methylnicotinamide (MNA) and its structural isomer, 2-carbamoyl-1-methylpyridinium . While these two compounds share an identical molecular formula (


) and core pyridinium scaffold, their biological roles, chemical reactivities, and pharmacological profiles are divergent.
  • N-Methylnicotinamide (3-isomer): An endogenous metabolite of Nicotinamide (Vitamin B3) with emerging therapeutic roles in thrombosis and inflammation.

  • 2-Carbamoyl-1-methylpyridinium (2-isomer): Primarily known as a degradation product of the organophosphate antidote Pralidoxime (2-PAM) or a synthetic impurity. It exhibits distinct hydrolysis kinetics due to the "ortho effect" of the quaternary nitrogen.

This document is designed for researchers requiring definitive protocols for the synthesis, analytical separation, and biological differentiation of these isomers.

Chemical Structure and Electronic Properties

The fundamental difference lies in the regiochemistry of the carbamoyl (


) substitution on the N-methylated pyridinium ring.
Structural Isomerism
  • MNA (3-isomer): The carbamoyl group is at the meta position relative to the quaternary nitrogen. This allows for resonance stabilization without significant steric clash with the N-methyl group.

  • 2-Isomer: The carbamoyl group is at the ortho position. This creates a unique electronic environment where the electron-withdrawing nature of the quaternary nitrogen (

    
    ) strongly activates the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis).
    
Electronic Effects & Reactivity
FeatureN-Methylnicotinamide (3-isomer)2-Carbamoyl-1-methylpyridinium (2-isomer)
IUPAC Name 3-carbamoyl-1-methylpyridin-1-ium2-carbamoyl-1-methylpyridin-1-ium
Common Alias MNA, TrigonellamideN-methylpicolinamide, P2S-amide
Electronic Effect Inductive (-I) effect of

is attenuated by distance (meta).
Strong Inductive (-I) effect due to proximity (ortho).
Hydrolysis Stability High. Stable in physiological pH. Requires strong base/heat to hydrolyze to acid.Low. Susceptible to alkaline hydrolysis due to activation of the carbonyl by the adjacent

.
Steric Environment Unhindered rotation of the amide group.Steric crowding between N-methyl and amide oxygen/nitrogen.
Visualization of Isomers (DOT Diagram)

IsomerComparison MNA N-Methylnicotinamide (3-isomer) Biologically Active Metabolite Meta Meta Substitution Stable Amide MNA->Meta Iso2 2-Carbamoyl-1-methylpyridinium (2-isomer) Synthetic Impurity / Degradant Ortho Ortho Substitution Labile Amide (Steric/Electronic Strain) Iso2->Ortho

Figure 1: Structural and functional divergence of the 3-isomer (MNA) and 2-isomer.

Biological Context and Pharmacological Divergence

N-Methylnicotinamide (MNA)

MNA is synthesized in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT) .[1] Historically considered a waste product, it is now recognized as a signaling molecule.

  • Mechanism: MNA stimulates the release of prostacyclin (

    
    ) from endothelial cells via the COX-2 pathway.
    
  • Therapeutic Utility: Anti-thrombotic, anti-inflammatory, and potentially gastroprotective.

2-Carbamoyl-1-methylpyridinium

This isomer is biologically distinct and is not a substrate for NNMT.

  • Origin: It often appears in pharmaceutical contexts as a degradation product of Pralidoxime (2-PAM) , an antidote for nerve gas poisoning. The oxime group of 2-PAM hydrolyzes to a nitrile and subsequently to the amide (2-isomer).

  • Toxicity/Activity: It lacks the specific prostacyclin-releasing activity of MNA. Its presence in MNA samples indicates synthetic contamination (regioisomer impurity).

Experimental Protocols

Synthesis and Purification

To establish a self-validating system, one must synthesize authentic standards of both isomers to define retention times and spectral signatures.

Protocol A: Synthesis of N-Methylnicotinamide (Target)
  • Reagents: Nicotinamide (1.0 eq), Methyl Iodide (1.5 eq), Methanol (Solvent).

  • Procedure: Dissolve nicotinamide in methanol. Add methyl iodide dropwise at room temperature. Reflux for 4 hours.

  • Work-up: Cool to 0°C. The iodide salt precipitates as yellow crystals. Filter and wash with cold acetone.

  • Recrystallization: Ethanol/Water (9:1).

Protocol B: Synthesis of 2-Carbamoyl-1-methylpyridinium (Comparator)
  • Reagents: Picolinamide (2-pyridinecarboxamide) (1.0 eq), Methyl Iodide (1.5 eq), Acetonitrile.

  • Procedure: Dissolve picolinamide in acetonitrile (Methanol is avoided to prevent potential imidate formation due to higher reactivity). Add MeI and reflux for 6 hours.

  • Work-up: Evaporate solvent. Triturate residue with diethyl ether to remove unreacted starting material.

  • Purification: Recrystallize from Isopropanol.

Analytical Separation (HPLC)

Separating these isomers is challenging due to their permanent positive charge and identical mass (


 137.1). Standard C18 columns often fail to retain them.

Methodology: Ion-Pairing RP-HPLC

  • Column: C18 End-capped (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate (Ion-Pairing Agent) + 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Isocratic Elution: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm.

Expected Results:

  • MNA (3-isomer): Elutes second (approx. 8-10 min). The meta-position is less hydrophilic than the ortho-zwitterionic character.

  • 2-Isomer: Elutes first (approx. 5-7 min). The proximity of the amide to the cationic nitrogen creates a localized dipole that interacts differently with the ion-pairing agent.

NMR Spectroscopic Distinction

This is the definitive identification method.

Proton PositionMNA (3-isomer)

(ppm,

)
2-Isomer

(ppm,

)
Diagnostic Feature
H-2 9.25 (s) Absent Key Differentiator
H-6 8.95 (d)8.80 (d)Downfield due to

H-4 8.80 (d)8.50 (t)Coupling pattern differs
N-Me 4.45 (s)4.35 (s)Similar chemical shift

Interpretation: The presence of a highly deshielded singlet at ~9.25 ppm confirms the MNA structure (proton between


 and 

). The 2-isomer lacks this proton, as the position is substituted by the amide.

Pathway Visualization: NNMT Enzymatic Cycle

The following diagram illustrates the specific biosynthesis of MNA, highlighting why the 2-isomer is excluded from this pathway.

NNMT_Pathway NAM Nicotinamide (Substrate) NNMT Enzyme: NNMT (Nicotinamide N-methyltransferase) NAM->NNMT SAM S-Adenosylmethionine (Cofactor) SAM->NNMT MNA N-Methylnicotinamide (Product) NNMT->MNA Methylation at N1 SAH S-Adenosylhomocysteine (Byproduct) NNMT->SAH Iso2 2-Carbamoyl-1-methylpyridinium (NOT FORMED) MNA->Iso2 Isomerization does NOT occur biologically

Figure 2: The NNMT enzymatic pathway produces solely the 3-isomer (MNA). The 2-isomer is not a metabolic product.

References

  • Gebicki, J., et al. (2003). "1-Methylnicotinamide: A Potent Anti-inflammatory Agent of Vitamin Origin." Pol. J. Pharmacol. 55, 109-112. Link

  • Chłopicki, S., et al. (2007). "1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts endothelial prostacyclin-dependent antithrombotic activity."[1] British Journal of Pharmacology, 152(2), 230-239. Link

  • Codd, E. E., et al. (1973). "Specific and sensitive method for the determination of N-methylnicotinamide in urine by high-pressure liquid chromatography." Journal of Chromatography A, 86, 215-221. Link

  • Creasy, W. R., et al. (1999). "Hydrolysis of Pralidoxime (2-PAM) in Aqueous Solution." Journal of Pharmaceutical and Biomedical Analysis, 19(6), 907-918. (Describes the formation of the 2-carbamoyl degradation product). Link

  • IUPAC. (2014). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. Link

Sources

Exploratory

Technical Guide: Solubility Profile and Characterization of 2-Carbamoyl-1-methylpyridinium Chloride

Topic: Solubility of 2-Carbamoyl-1-methylpyridinium Chloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Carbamoyl-1-methylpyridinium Chloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Carbamoyl-1-methylpyridinium chloride (also known as N-methyl-2-pyridinecarboxamide chloride) is a quaternary ammonium salt structurally related to Niacin metabolites and Pralidoxime (2-PAM). It frequently appears in drug development as a synthesis intermediate or a degradation impurity.

Understanding its solubility landscape is critical for:

  • Process Chemistry: Optimizing yield during synthesis via antisolvent crystallization.

  • Analytical Development: Designing mobile phases for HPLC separation of ionic impurities.

  • Pre-formulation: Assessing stability and hygroscopicity in solid-state forms.

Chemical Property Data
CAS Number 21032-31-5
Formula

Molecular Weight 172.61 g/mol
Structure Class Pyridinium Salt / Ionic Liquid Precursor
Physical Form White to off-white crystalline solid
Hygroscopicity High (Typical of halide quaternary salts)
Thermodynamic Solubility Profile

Note: Specific mole-fraction solubility data for this 2-isomer is sparse in open literature compared to its 3-isomer (N-methylnicotinamide). The following profile is derived from class-behavior of methylpyridinium chlorides and validated synthesis protocols.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility StatusInteraction Mechanism
Polar Protic Water, MethanolHigh Ion-dipole interactions; H-bonding with amide.
Polar Protic Ethanol, IsopropanolModerate to High Decreases with alkyl chain length.
Polar Aprotic DMSO, DMFHigh Strong solvation of the cation.
Polar Aprotic Acetone, AcetonitrileLow / Sparingly Weak cation solvation; Chloride ion pairing dominates.
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble Lack of charge stabilization.
Chlorinated Dichloromethane, ChloroformSparingly Limited solubility; often used as extraction solvents away from water.
Thermodynamic Behavior (Van't Hoff Analysis)

The dissolution of 2-carbamoyl-1-methylpyridinium chloride is endothermic (


). Solubility increases significantly with temperature.
  • Entropy (

    
    ):  Positive, driven by the disruption of the crystal lattice.
    
  • Enthalpy (

    
    ):  Positive, requiring heat input to overcome lattice energy.
    
Experimental Protocols for Solubility Determination
Method A: Isothermal Saturation (Gravimetric)

Best for high-solubility solvents (Water, MeOH).

  • Preparation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24–48 hours.
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Drying: Weigh a specific volume (

    
    ) into a tared vessel. Evaporate solvent under vacuum at 40°C until constant weight.
    
  • Calculation:

    
    
    
Method B: Laser Monitoring (Dynamic Method)

Best for temperature-dependent curves in organic solvents.

SolubilityWorkflow Start Weigh Solute & Solvent Heat Heat to Dissolution Start->Heat Cool Cool Slowly (0.1°C/min) Heat->Cool Laser Laser Transmissivity Monitor Cool->Laser Detect Detect Nucleation Point (Turbidity) Laser->Detect Record Record T_eq Detect->Record Record->Start Add more solvent (Repeat)

Figure 1: Dynamic solubility determination workflow using laser turbidity monitoring.

Purification & Crystallization Strategy

The solubility differential between alcohols and ethers is the primary lever for purification.

Recommended Recrystallization System: Ethanol / Diethyl Ether

  • Solvent: Ethanol (Hot) – High solubility.

  • Antisolvent: Diethyl Ether – Negligible solubility.

Protocol:

  • Dissolve crude 2-carbamoyl-1-methylpyridinium chloride in minimum boiling ethanol.

  • Filter hot to remove insoluble mechanical impurities.

  • Cool to room temperature.

  • Slowly add diethyl ether (or acetone) until persistent turbidity is observed.

  • Chill at 4°C for 12 hours.

  • Filter crystals and wash with cold ether.

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot EtOH (T = 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Et2O (Antisolvent) Dropwise Filter->Antisolvent Nucleation Nucleation/Cloud Point Antisolvent->Nucleation Cool Cool to 4°C Nucleation->Cool Isolate Filtration & Drying Cool->Isolate

Figure 2: Antisovlent crystallization workflow for high-purity isolation.

Thermodynamic Modeling (Data Analysis)

If generating your own data points, use the Modified Apelblat Equation to correlate mole fraction solubility (


) with temperature (

). This is the industry standard for pyridinium salts.


  • A, B, C: Empirical constants derived from regression.

  • Interpretation:

    • If

      
       is negative and large, solubility is highly sensitive to temperature (steep curve).
      
    • Use this model to interpolate solubility at specific process temperatures (e.g., 5°C for isolation, 60°C for dissolution).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100868, 2-Carbamoyl-1-methylpyridinium chloride. Retrieved from [Link]

  • Tillotson, J. A., & Ziporin, Z. Z. (1960). A modification in the synthesis of N-methylnicotinamide chloride (3-carbamyl-1-methyl-pyridinium chloride). Analytical Biochemistry, 1(3), 273–274. (Cited for structural analog solubility comparison). Retrieved from [Link]

Foundational

2-carbamoyl-1-methylpyridinium cation molecular weight and formula

Topic: 2-Carbamoyl-1-methylpyridinium Cation: Physicochemical Identity, Synthesis, and Reactivity Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Carbamoyl-1-methylpyridinium Cation: Physicochemical Identity, Synthesis, and Reactivity Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

The 2-carbamoyl-1-methylpyridinium cation (also designated as


-methylpicolinamide cation or 1-methyl-2-carbamoylpyridin-1-ium) represents a critical structural motif in heterocyclic chemistry. Structurally analogous to the biological cofactor 

's nicotinamide headgroup, this cation differs by the ortho-positioning of the carbamoyl moiety. This positional isomerism drastically alters its electrophilicity, making it a standard model for studying steric effects in hydride transfer and the kinetics of pseudo-base formation.

This guide provides a definitive technical breakdown of the cation’s molecular identity, validated synthesis protocols, and mechanistic reactivity profiles, grounded in high-fidelity chemical principles.

Part 1: Physicochemical Identity & Specifications

Precise characterization is the bedrock of reproducible research. The following data refers specifically to the cationic species (


) and its common salt forms.
Molecular Specifications
PropertyValue / Description
IUPAC Name 2-Carbamoyl-1-methylpyridin-1-ium
Common Synonyms

-Methylpicolinamide cation; Homarine amide cation
Molecular Formula

Cation Molecular Weight 137.16 g/mol
Exact Mass 137.0709
Charge +1 (Quaternary Ammonium)
Topological Polar Surface Area 46.9

Common Counter-Ion Forms

The cation does not exist in isolation. It is synthesized and stored as a salt.

  • Iodide Salt (

    
    ): 
    
    • MW: 264.06 g/mol

    • CAS: 6456-44-6

    • Appearance: Yellow to orange crystalline solid.

    • Origin: Direct methylation product (see Synthesis).

  • Chloride Salt (

    
    ): 
    
    • MW: 172.61 g/mol [1][2]

    • CAS: 21032-31-5[1]

    • Appearance: White to off-white hygroscopic solid.

    • Origin: Ion exchange or methylation with MeCl (pressurized).

Part 2: Synthesis & Preparation Protocols

The synthesis of 2-carbamoyl-1-methylpyridinium iodide is a classic


 reaction. The choice of solvent is critical: it must solubilize the neutral precursor (picolinamide) but precipitate the ionic product to drive the equilibrium and facilitate purification.
Protocol: Methylation of Picolinamide

Reagents:

  • Picolinamide (2-Pyridinecarboxamide): 1.0 eq

  • Iodomethane (Methyl Iodide, MeI): 1.5 – 2.0 eq (Excess drives reaction)

  • Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of picolinamide in 15 mL of anhydrous acetone in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) may be used if necessary, then cool to room temperature.

  • Alkylation: Add 15-20 mmol of Iodomethane dropwise to the stirring solution.

    • Caution: MeI is a potent alkylating agent and neurotoxin. Perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 45-50°C) for 4–6 hours.

    • Observation: The solution will initially be clear. As the reaction progresses, the quaternary ammonium salt (product) will precipitate as a yellow/orange solid because it is insoluble in non-polar/aprotic acetone.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted MeI and picolinamide.
    
  • Drying: Dry the solid under high vacuum at 40°C.

Yield: Typically >85%.[3][4]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Picolinamide (Neutral Precursor) Process Reflux in Acetone (SN2 Reaction) Start->Process Reagent Methyl Iodide (MeI) Reagent->Process Precipitation Precipitation of Ionic Salt Process->Precipitation Solubility Limit Product 2-Carbamoyl-1-methylpyridinium Iodide (Solid) Precipitation->Product Filtration & Drying

Figure 1: Synthetic workflow for the generation of the iodide salt via quaternization in acetone.

Part 3: Mechanistic Reactivity & Stability

Understanding the reactivity of the 2-carbamoyl-1-methylpyridinium cation is essential for its use in biological modeling. Unlike its 3-isomer (nicotinamide), the 2-isomer is highly susceptible to nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent quaternary nitrogen.

The Pseudo-Base Equilibrium

In aqueous solutions, particularly at pH > 7, the cation undergoes reversible addition of a hydroxide ion at the C2 or C6 position. The C2 position is sterically crowded but electronically activated by the adjacent amide and cationic nitrogen.

  • Mechanism:

    
     attacks the electron-deficient ring carbon.
    
  • Result: Formation of a neutral "pseudo-base" (1-methyl-2-hydroxy-2-carbamoyl-1,2-dihydropyridine).

  • Consequence: This destroys the aromaticity of the pyridine ring, leading to a loss of UV absorbance at the characteristic cationic

    
     and the appearance of new bands.
    
Diagram: Pseudo-Base Formation Pathway

PseudoBase Cation 2-Carbamoyl-1-methylpyridinium (Cationic / Aromatic) Transition Nucleophilic Attack by OH- Cation->Transition + OH- (pH > 7) PseudoBase Pseudo-Base (Neutral / Non-aromatic) Transition->PseudoBase C2 Addition PseudoBase->Cation + H+ (Acidic pH)

Figure 2: pH-dependent equilibrium between the aromatic cation and the neutral pseudo-base species.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Features:

    • N-Methyl Group: A sharp singlet around 4.4 – 4.6 ppm . The positive charge on the nitrogen deshields these protons significantly compared to a neutral methylamine.

    • Aromatic Ring: The protons on the pyridine ring are shifted downfield (8.0 – 9.5 ppm) due to the electron-deficient nature of the pyridinium ring.

    • H6 Proton: The proton adjacent to the quaternary nitrogen (position 6) typically appears as a doublet at the most downfield position (~9.0 – 9.4 ppm ).

UV-Vis Spectroscopy
  • Acidic/Neutral pH: Shows characteristic absorption of the pyridinium cation (

    
     nm).
    
  • Alkaline pH: The spectrum shifts drastically due to pseudo-base formation, often losing the 265 nm peak and developing broad absorption at longer wavelengths.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90466 (related 1-Methyl-2-pyridiniumcarboxamide). [Link]

  • Organic Syntheses. Methyl Iodide (Synthesis Precursor Protocols). [Link]

Sources

Protocols & Analytical Methods

Method

methylation of 2-pyridinecarboxamide to form pyridinium salts

Application Note: High-Efficiency Synthesis of 1-Methyl-2-carbamoylpyridinium Salts Abstract This guide details the optimized protocol for the -methylation of 2-pyridinecarboxamide (picolinamide) to synthesize 1-methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-Methyl-2-carbamoylpyridinium Salts

Abstract

This guide details the optimized protocol for the


-methylation of 2-pyridinecarboxamide (picolinamide) to synthesize 1-methyl-2-carbamoylpyridinium salts.[1] These pyridinium salts are critical intermediates in the synthesis of NADH biomimetic models, ionic liquids, and pharmaceutical scaffolds.[1] Due to the electron-withdrawing nature and steric bulk of the C2-amide group, this transformation requires specific optimization of solvent polarity and thermal energy to overcome the reduced nucleophilicity of the pyridine nitrogen.[1]

Introduction & Mechanistic Rationale

The methylation of pyridine derivatives is a classic Menschutkin reaction (


). However, 2-pyridinecarboxamide presents a dual challenge:
  • Electronic Deactivation: The amide group at the C2 position is electron-withdrawing (

    
     and 
    
    
    
    effects), significantly lowering the HOMO energy of the pyridine nitrogen lone pair compared to unsubstituted pyridine.[1]
  • Steric Hindrance: The substituent at the ortho position creates steric strain in the transition state, retarding the approach of the methylating agent.[1]

Successful synthesis relies on using a polar aprotic solvent that stabilizes the charged transition state and the ionic product, preventing early precipitation of mono-alkylated intermediates while driving the reaction to completion.[1]

Reaction Pathway Analysis

ReactionMechanism Reactant 2-Pyridinecarboxamide (Neutral, Low Nucleophilicity) TS Transition State (Sterically Crowded) Reactant->TS + MeI, Heat SideProduct Imidate Formation (O-Alkylation - Rare) Reactant->SideProduct Base Catalysis (Avoid) MeI Methyl Iodide (Electrophile) Product 1-Methyl-2-carbamoylpyridinium Iodide (Ionic Solid) TS->Product SN2 Attack

Figure 1: Reaction pathway highlighting the primary


 route and the necessity of avoiding basic conditions to prevent O-alkylation.

Critical Experimental Parameters

The choice of solvent and alkylating agent is decisive.[1] The reaction rate (


) correlates with the solvent's dielectric constant (

) because the transition state is more polar than the reactants.[1]

Table 1: Optimization Parameters

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN) High dielectric constant (

) stabilizes the transition state; product usually precipitates, simplifying workup.
Alternative Solvent AcetoneGood for precipitation, but slower reaction kinetics due to lower boiling point and polarity.[1]
Methylating Agent Methyl Iodide (MeI) Excellent leaving group (

); high reactivity compensates for the deactivated pyridine ring.
Stoichiometry 1.0 : 1.2-1.5 (Py : MeI)Excess MeI drives the equilibrium; unreacted MeI is volatile and easily removed.[1]
Temperature Reflux (

for MeCN)
Essential to overcome the activation energy barrier raised by the C2-amide group.

Detailed Protocol: Synthesis of 1-Methyl-2-carbamoylpyridinium Iodide

Safety Warning: Methyl iodide is a volatile carcinogen and neurotoxin.[1] All operations must be performed in a functioning fume hood.[1] Wear nitrile gloves and safety goggles.[1]

Materials:
  • 2-Pyridinecarboxamide (Picolinamide): 1.22 g (10.0 mmol)

  • Methyl Iodide (MeI): 1.0 mL (approx. 16.0 mmol, 1.6 equiv)

  • Acetonitrile (Anhydrous): 10 mL

  • Diethyl Ether (for washing)

Step-by-Step Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 2-pyridinecarboxamide (1.22 g) and Acetonitrile (10 mL). Stir at room temperature until fully dissolved.

    • Note: If the starting material is not dry, trace water can solvate the nucleophile, retarding the reaction.[1]

  • Addition: Add Methyl Iodide (1.0 mL) dropwise via syringe through the top of the condenser or a septum inlet.

    • Observation: The solution may turn slightly yellow.[1]

  • Reflux: Heat the mixture to a gentle reflux (oil bath set to

    
    ) for 12–24 hours .
    
    • Checkpoint: The electron-deficient nature of the ring means this reaction is significantly slower than pyridine methylation (which takes <1 hour).[1]

    • Visual: A yellow/orange crystalline precipitate should begin to form after 2-4 hours.[1]

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. Then, cool further in an ice bath (

    
    ) for 30 minutes to maximize precipitation.
    
  • Isolation: Filter the solid rapidly using a sintered glass funnel (frit) under vacuum.[1]

    • Note: Pyridinium salts can be hygroscopic.[1][2] Minimize exposure to humid air.[1]

  • Washing: Wash the filter cake with cold Acetonitrile (

    
    ) followed by copious Diethyl Ether (
    
    
    
    ) to remove unreacted MeI and iodine traces.
  • Drying: Dry the yellow crystalline solid in a vacuum desiccator over

    
     or silica gel for 6 hours.
    

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.[1]

Characterization & Validation

To ensure the integrity of the product, compare the spectral data against the starting material.[1]

Table 2: Diagnostic NMR Shifts (


-DMSO) 
Proton PositionPicolinamide (Start)Product (

-Me Salt)
Shift (

)
Interpretation

-Methyl (

)
N/A4.45 ppm (s) N/ADiagnostic peak for quaternization.
H-6 (Ring) ~8.6 ppm~9.1 ppm (d) +0.5 ppmStrong downfield shift due to adjacent positive charge.
H-3,4,5 (Ring) 7.5 - 8.2 ppm8.2 - 8.8 ppm +0.4-0.6 ppmGlobal deshielding of the aromatic ring.[1]

Troubleshooting & Optimization Workflow

Troubleshooting Start Issue: Low Yield or No Precipitate CheckSolvent Check Solvent Polarity Start->CheckSolvent Oiling Product 'Oils Out'? Start->Oiling Polar Is it Acetone/Ether? CheckSolvent->Polar Switch Switch to Acetonitrile or Ethanol (Higher Temp/Solubility) Polar->Switch Yes (Too non-polar) CheckTime Check Reaction Time Polar->CheckTime No (Already Polar) Extend Extend Reflux to 48h (Electron-poor rings are slow) CheckTime->Extend Triturate Triturate with Et2O Sonicate to induce crystallization Oiling->Triturate

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41.
  • Kosower, E. M. (1955). Additions to Pyridinium Rings.[1][2] I. 1-Methyl-4-thiocarbamoylpyridinium Iodide. J. Am. Chem. Soc., 77(14), 3883–3885. Link (Protocol basis for electron-deficient pyridines).

  • Bald, E., Saigo, K., & Mukaiyama, T. (1975). A Facile Synthesis of Carboxamides by Using 1-Methyl-2-halopyridinium Iodides as Coupling Reagents. Chemistry Letters, 4(11), 1163–1166. Link (Demonstrates stability and synthesis of 2-substituted pyridinium salts).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Textbook reference for electronic effects in nucleophilic substitution).

Sources

Application

High-Performance Ion-Pairing Chromatography (IPC) for Pyridinium Amide Salts

Content Type: Detailed Application Note & Protocol Guide Target Audience: Analytical Chemists, drug development scientists, and QC specialists. Executive Summary: The Challenge of the Permanent Charge Pyridinium amide sa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Analytical Chemists, drug development scientists, and QC specialists.

Executive Summary: The Challenge of the Permanent Charge

Pyridinium amide salts represent a unique chromatographic challenge. Unlike weak bases that can be deprotonated at high pH to increase hydrophobicity, pyridinium compounds possess a permanent positive charge (quaternary ammonium) on the aromatic ring. Combined with the polar amide functionality, these molecules exhibit near-zero retention on standard C18 stationary phases, eluting in the void volume (


) where quantitation is impossible and matrix interference is highest.

This guide details the Ion-Pairing Chromatography (IPC) strategy to overcome these limitations. By introducing an anionic counter-ion into the mobile phase, we effectively "neutralize" the cationic charge and increase the hydrophobic surface area of the analyte, enabling controlled retention and sharp peak shapes.

Theoretical Foundation: The "Dynamic Exchange" Mechanism[1]

To develop a robust method, one must understand that IPC is not merely simple complexation. It operates via two simultaneous mechanisms:

  • Partition Model: The cationic pyridinium pairs with the anionic reagent in the mobile phase to form a neutral, hydrophobic complex that partitions into the stationary phase.

  • Adsorption Model: The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 ligand, creating a dynamic, negatively charged ion-exchange surface.[1]

Visualization: The IPC Interaction

The following diagram illustrates the dual-mechanism stabilization of a Pyridinium Amide Salt using a Sulfonate reagent.

IPC_Mechanism cluster_mobile Mobile Phase cluster_stationary Stationary Phase (C18) Analyte Pyridinium Amide (+) (Hydrophilic/Cationic) Complex Neutral Ion-Pair Complex (Hydrophobic) Analyte->Complex Electrostatic Attraction ModifiedSurface Dynamic Ion-Exchange Surface (Reagent Adsorbed to C18) Analyte->ModifiedSurface Ion-Exchange Retention Reagent Sulfonate Reagent (-) (Anionic Head + Hydrophobic Tail) Reagent->Complex Pairing Reagent->ModifiedSurface Hydrophobic Adsorption C18 C18 Ligands Complex->C18 Partitioning (Retention)

Caption: Dual retention mechanism showing solution-phase pairing and stationary-phase modification.

Strategic Decision: Reagent Selection

The choice of reagent dictates the detector compatibility and retention strength. Do not mix these workflows.

FeatureProtocol A: Volatile (LC-MS) Protocol B: Non-Volatile (UV/QC)
Primary Reagent HFBA (Heptafluorobutyric Acid) or PFPA Sodium Octanesulfonate (SOS)
Mechanism Fluorinated chain provides moderate hydrophobicity.Alkyl chain provides strong hydrophobicity.
Retention Strength Moderate. Good for mid-polar salts.High. Necessary for very polar/early eluting salts.
MS Compatibility Yes. (Note: Some signal suppression occurs).[2][3]NO. Non-volatile salts will clog the MS source.
Equilibration Fast (10-20 Column Volumes).Slow (30-50 Column Volumes).
pH Control Self-buffering (Acidic).Requires added buffer (Phosphate/Acetate).

Protocol A: LC-MS Compatible Method (Volatile)

Best for: PK studies, impurity identification, and trace analysis. Reagent: Heptafluorobutyric Acid (HFBA).[4] TFA is often too weak for pyridiniums; HFBA adds a longer fluorinated tail for better retention.

Step-by-Step Methodology
  • Mobile Phase A Preparation (0.1% HFBA):

    • Add 1.0 mL of high-purity HFBA to 1000 mL of LC-MS grade water.

    • Note: Do not filter through nylon (HFBA binds to nylon). Use PTFE or PVDF if filtration is necessary.

  • Mobile Phase B Preparation:

    • 100% Acetonitrile (LC-MS grade). Note: Do not add HFBA to the organic line to avoid baseline drift, unless using isocratic methods.

  • Column Selection:

    • C18 (End-capped) or Phenyl-Hexyl.

    • Why Phenyl-Hexyl? It offers complementary

      
       interactions with the pyridinium ring, often enhancing selectivity better than C18.
      
  • Gradient Profile:

    • Start at 0-2% B. Pyridinium salts are extremely polar.

    • Hold initial conditions for 2 minutes to allow ion-pairing to stabilize before elution.

  • System Priming:

    • Flush the column with 20 column volumes (CV) of the starting mobile phase before the first injection. Fluorinated acids take time to coat the stationary phase.

Expert Tip: If MS sensitivity is too low due to ion suppression by HFBA, consider a "Post-Column Infusion" of Propionic Acid or Isopropanol into the MS source to assist desolvation.

Protocol B: Robust QC Method (Non-Volatile)

Best for: Purity assay, stability testing, manufacturing release. Reagent: Sodium 1-Octanesulfonate (SOS).[5]

Step-by-Step Methodology
  • Buffer Preparation (Critical):

    • Dissolve 1.1 g (approx. 5 mM) of Sodium 1-Octanesulfonate in 1000 mL Water.

    • Add 1.0 mL Phosphoric Acid (85%) to lower pH to ~2.5.

    • Why Acidic pH? Even though the pyridinium is permanently charged, acidic pH suppresses silanol activity on the silica backbone, reducing peak tailing.

  • Mobile Phase Creation:

    • MP A: Buffer Solution (prepared above).

    • MP B: Acetonitrile.[6][7][8][9]

  • Equilibration (The "Hysteresis" Factor):

    • Sulfonates adsorb strongly and slowly. You must equilibrate the column for at least 40-50 column volumes (approx. 1 hour at 1 mL/min for a standard column) before the first injection.

    • Validation: Inject a standard 3 times. If retention time shifts >0.5%, continue equilibrating.

  • Gradient:

    • Typically 5% B to 60% B.

    • Warning: Ensure the counter-ion is soluble in the organic range.[4] SOS can precipitate if Acetonitrile > 80%.

Method Development Workflow

Use this logic flow to determine the optimal conditions for your specific pyridinium amide.

Method_Dev_Flow Start Start: Pyridinium Amide Sample Decision Detector Requirement? Start->Decision MS_Path LC-MS Required Decision->MS_Path MS UV_Path UV Only (QC/Purity) Decision->UV_Path UV/DAD Try_TFA Screen 1: 0.1% TFA (Standard C18) MS_Path->Try_TFA Check_Ret Retention k' > 2? Try_TFA->Check_Ret Switch_HFBA Switch to 0.1% HFBA (Increases Hydrophobicity) Check_Ret->Switch_HFBA No Finalize Method Finalize Method Check_Ret->Finalize Method Yes Try_SOS Screen 1: 5mM Octanesulfonate pH 2.5 (Phosphate) UV_Path->Try_SOS Opt_Conc Optimize Reagent Conc. (2mM - 10mM) Try_SOS->Opt_Conc Opt_Conc->Finalize Method

Caption: Decision tree for selecting reagents based on detection needs and retention success.

System Hygiene & Maintenance (Critical)

Ion-pairing reagents are "sticky." They modify the column surface semi-permanently. Failure to follow these rules will ruin columns and cross-contaminate other methods.

The "Golden Rules" of IPC
  • Dedicate the Column: Never use an IPC column for non-IPC methods afterwards. The reagent is nearly impossible to remove completely.[8] Label the column clearly: "DEDICATED: SOS-IPC ONLY".

  • The Wash Protocol (Post-Analysis):

    • Step 1: Flush with 50:50 Water:Methanol (no additives) for 30 mins to remove buffer salts.

    • Step 2: Flush with 100% Methanol or Acetonitrile for 30 mins.[6]

    • Step 3 (Deep Clean for SOS): If high backpressure develops, wash with 50:50 Methanol:0.2M Phosphate Buffer (pH 6) . The high salt/neutral pH helps displace the adsorbed sulfonate ions.

  • System Passivation: If switching the LC system back to a standard method, flush the entire flow path (without column) with warm water (40°C) followed by Isopropanol to strip reagent residues from the tubing and pump seals.

References

  • GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from

  • Phenomenex. (2025).[1][7] Maintenance and Care of HPLC Columns. Retrieved from

  • Welch Materials. (2024).[6] Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from

  • Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Methods Development Using Ion-Pair Chromatography. Retrieved from

Sources

Method

Application Note: Optimized Recrystallization Protocols for 2-Carbamoyl-1-methylpyridinium Chloride

This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It prioritizes mechanistic understanding, scalability, and purity optimization for 2-carbamoyl-1-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It prioritizes mechanistic understanding, scalability, and purity optimization for 2-carbamoyl-1-methylpyridinium chloride (CAS: 21032-31-5).


-methyl-2-pyridinecarboxamide chloride)
CAS:  21032-31-5

Executive Summary

2-Carbamoyl-1-methylpyridinium chloride is a quaternary ammonium salt frequently employed as a model for NAD+ analogues, a phase-transfer catalyst, or a synthetic intermediate. Its purification is often complicated by hygroscopicity and a tendency to "oil out" rather than crystallize due to the high lattice energy of the chloride salt competing with strong solvation forces.

This guide outlines three validated protocols for recrystallization, moving from scalable single-solvent systems to high-purity binary solvent precipitations. The selection of solvents is based on the Hansen Solubility Parameter (HSP) principles, balancing the high polarity of the pyridinium cation with the hydrogen-bonding capability of the amide moiety.

Solvent Selection Strategy

The purification of pyridinium chlorides requires a solvent system that solubilizes the ionic lattice at high temperatures but discriminates against impurities (often unreacted pyridine or methylating agents) upon cooling.

Physicochemical Profile[1][2][3][4][5][6]
  • Cation: 1-Methylpyridinium (Planar, Aromatic, Electron-deficient).

  • Substituent: 2-Carbamoyl (Amide). Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • Anion: Chloride (

    
    ). Hard base, high charge density, significantly hygroscopic.
    
Solvent Performance Matrix

The following table summarizes solvent efficacy based on dielectric constant (


) and empirical solubility data for pyridinium salts.
Solvent SystemRoleSolubilization PowerCrystallization SpeedRisk ProfileRecommended Use
Ethanol (Abs.) PrimaryHigh (Hot) / Low (Cold)ModerateLowStandard Protocol (Scalable)
Methanol / Et₂O BinaryVery High / AntisolventFastFlammabilityHigh Yield / Small Scale
Isopropanol (IPA) PrimaryModerateSlowLowPolymorph Control
Acetonitrile PrimaryModerateModerateToxicityRemoval of polar impurities
Water SolventExcessiveN/AHydrate formationNot Recommended (unless lyophilizing)

Critical Insight: Avoid water-containing solvents. The chloride ion is intensely hydrated. Presence of water stabilizes the dissolved state, preventing nucleation and leading to oils. Always use anhydrous solvents.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of colored impurities, and batches >5g.

Materials:

  • Crude 2-carbamoyl-1-methylpyridinium chloride.

  • Absolute Ethanol (200 proof, anhydrous).

  • Activated Charcoal (optional, for decolorization).

Methodology:

  • Saturation: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Absolute Ethanol (approx. 5 mL per gram of solid). Heat to reflux (

    
    ) with stirring.
    
  • Titration: If solid remains, add hot ethanol in 1 mL increments until clear.

    • Note: If a small amount of insoluble dark residue remains, this is likely inorganic salt or polymer. Filter hot through a pre-warmed Celite pad.

  • Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

  • Crystallization: Once at room temperature, transfer to a

    
     refrigerator for 4–12 hours.
    
    • Observation: Look for white to off-white needles.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold absolute ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    or silica desiccant to remove trace solvent and prevent moisture uptake.
Protocol B: Binary Solvent Precipitation (Methanol / Diethyl Ether)

Best for: Maximizing yield, heat-sensitive compounds, or when the compound is too soluble in Ethanol.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of Methanol at room temperature (or slightly warmed to

    
    ). The solution should be near saturation (syrupy consistency is acceptable).
    
  • Filtration: Filter through a

    
     PTFE syringe filter to remove particulates.
    
  • Precipitation: Place the filtrate in an Erlenmeyer flask with rapid stirring.

  • Antisolvent Addition: Add Diethyl Ether dropwise.

    • Visual Cue: A transient cloudiness will appear and redissolve.[1][2] Continue adding until a faint, persistent turbidity is observed (the "cloud point").[1]

  • Crystal Growth: Stop stirring. Add 1–2 mL of excess ether. Cover the flask with Parafilm (poke small holes) and let it stand undisturbed.

    • Mechanism:[3][1][2] As the ether diffuses further and the methanol evaporates (if open), the dielectric constant drops, forcing the salt out of the solution into an ordered lattice.

  • Isolation: Collect solids by filtration. Wash with 100% Diethyl Ether.

Protocol C: Vapor Diffusion (For X-Ray Quality Crystals)

Best for: Analytical characterization and structural determination.

Setup:

  • Inner Vial: Dissolve 50 mg of compound in 0.5 mL Methanol in a small HPLC vial.

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (or Acetone).

  • Equilibration: Cap the outer vial tightly.

  • Timeline: Allow to stand for 2–5 days. Ether vapor will diffuse into the methanol, slowly lowering solubility and growing large, prism-like crystals.

Process Workflow & Logic (Visualization)

The following diagram illustrates the decision logic and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-Carbamoyl-1-methylpyridinium Cl SolubilityCheck Solubility Test (100 mg) Start->SolubilityCheck Decision1 Soluble in Hot EtOH? SolubilityCheck->Decision1 ProtocolA Protocol A: EtOH Recrystallization (Heat to Reflux -> Slow Cool) Decision1->ProtocolA Yes (Good T-coefficient) ProtocolB Protocol B: MeOH/Ether Precipitation (Dissolve in MeOH -> Add Antisolvent) Decision1->ProtocolB No (Too soluble/insoluble) OilingOut Problem: Oiling Out ProtocolA->OilingOut If impure/wet Filtration Vacuum Filtration (Inert Atmosphere preferred) ProtocolA->Filtration ProtocolB->Filtration Remedy Remedy: Re-heat, add Seed Crystal, or use Vapor Diffusion OilingOut->Remedy Remedy->ProtocolA Drying Vacuum Drying (40°C, P2O5) Filtration->Drying FinalProduct Pure Crystalline Solid Drying->FinalProduct

Figure 1: Decision tree and process flow for the purification of pyridinium salts.

Critical Quality Attributes (CQA) & Troubleshooting

Troubleshooting "Oiling Out"

A common failure mode for quaternary salts is phase separation into a liquid oil rather than a solid crystal.

  • Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are depressing the melting point.

  • Solution:

    • Seed Crystals: Retain a tiny amount of crude solid (or a previous pure batch) and add it to the cooling solution at approx.

      
      .[1][4]
      
    • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass shards act as nucleation sites.

    • Trituration: If an oil forms, decant the solvent and add fresh diethyl ether. Sonicate vigorously to induce solidification.

Characterization Standards

Ensure the final product meets these criteria before use in biological or synthetic applications:

TestExpected ResultMethod
Appearance White crystalline solidVisual
Melting Point 205–213 °C (dec.)*Capillary (Uncorrected)
1H NMR No solvent peaks (EtOH/MeOH)DMSO-d6
Silver Nitrate Immediate white precipitate (

)
Aqueous

Test

*Note: Melting points for quaternary salts often depend on heating rate and purity. Literature values for the 3-isomer are ~207°C; the 2-isomer is comparable.

References

  • National Institutes of Health (NIH). (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 2-carbamoyl-1-methylpyridinium in aqueous solution

Technical Support Center: 2-Carbamoyl-1-methylpyridinium Stability Guide Executive Summary: The "Dual-Threat" Instability As researchers working with 2-carbamoyl-1-methylpyridinium (often used as an NAD+ model or in kine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Carbamoyl-1-methylpyridinium Stability Guide

Executive Summary: The "Dual-Threat" Instability

As researchers working with 2-carbamoyl-1-methylpyridinium (often used as an NAD+ model or in kinetic studies), you are facing a compound with a "dual-threat" instability profile. Unlike simple amides, this pyridinium salt is susceptible to two distinct degradation pathways in aqueous solution, both driven by pH and nucleophiles.

  • Amide Hydrolysis: The conversion of the carbamoyl group (

    
    ) to a carboxylate (
    
    
    
    ), yielding 1-methylpyridinium-2-carboxylate (Homarine).
  • Pseudobase Formation (Ring Instability): The electron-withdrawing nature of the quaternary nitrogen and the carbonyl group activates the C2 position. Nucleophilic attack here (by

    
    ) forms a "pseudobase," leading to ring opening and irreversible decomposition.
    

The Golden Rule: Stability is a function of proton concentration . You must suppress the concentration of hydroxide ions (


) and avoid nucleophilic buffers.

Troubleshooting Guide & FAQs

Q1: My solution turned yellow/brown after sitting at room temperature. What happened?

Diagnosis: Pseudobase Formation and Ring Polymerization. The Science: This is likely not simple amide hydrolysis (which is colorless). The appearance of color indicates the destruction of the aromatic pyridinium ring. At pH > 7, hydroxide ions attack the C2 position (alpha to the nitrogen). This forms a 1,2-dihydro-2-hydroxy intermediate (pseudobase), which can ring-open to form aldehydes that polymerize into yellow/brown pigments. Correction:

  • Immediate: Check the pH.[1][2] If it is > 7.0, the sample is likely compromised.

  • Prevention: Maintain pH between 4.5 and 5.5 . The ring is stable in acidic conditions.

Q2: Can I use Tris-HCl or Glycine buffers?

Verdict: ABSOLUTELY NOT. The Science: 2-carbamoyl-1-methylpyridinium is an activated electrophile.

  • Tris/Glycine: These buffers contain primary amines. These amines act as nucleophiles, attacking the activated C2 position or the carbonyl carbon, leading to aminolysis (forming a new amide) or ring substitution.

  • Phosphate: Phosphate can act as a general base catalyst, accelerating hydrolysis. Recommendation: Use non-nucleophilic buffers with poor leaving group ability.

  • Best: Sodium Acetate (pH 4.5–5.0) or Sodium Citrate (pH 5.0).

  • Acceptable (if neutral pH is required): MES or MOPS (non-nucleophilic sulfonic acids).

Q3: I need to run an experiment at pH 7.4. How long do I have?

Estimate: < 4 hours at 25°C. The Science: At physiological pH, the concentration of


 is high enough (

M) to drive the equilibrium toward the pseudobase. While the amide bond itself might survive for days, the ring is at risk. Protocol for Neutral pH:
  • Prepare the stock in 10 mM Acetate pH 5.0 (stable for weeks at -20°C).

  • Dilute into the pH 7.4 assay buffer immediately before use.

  • Keep the assay solution on ice until the moment of measurement.

Q4: How do I detect if hydrolysis has occurred?

Method: UV-Vis Spectrophotometry or HPLC.

  • UV Shift: The conversion of the cationic amide to the zwitterionic carboxylate (Homarine) causes a hypsochromic shift (blue shift) and a change in extinction coefficient.

  • HPLC: Run a reverse-phase method (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid). The acid keeps the species protonated and sharpens the peak.

    • Retention Time: The hydrolysis product (carboxylate) is more polar and will elute earlier than the intact amide.

Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

This protocol minimizes both thermodynamic drivers (pH) and kinetic drivers (temperature) of degradation.

Reagents:

  • 2-carbamoyl-1-methylpyridinium iodide/chloride (Solid)

  • Buffer: 10 mM Sodium Acetate, adjusted to pH 5.0 with Acetic Acid.

  • Solvent: Nuclease-free water (low metal ion content).

Step-by-Step:

  • Buffer Preparation: Prepare the 10 mM Acetate buffer (pH 5.0). Filter through a 0.22

    
     filter to remove particulates that could act as nucleation sites or contain bacterial contaminants (which have amidases).
    
  • Weighing: Weigh the solid pyridinium salt quickly. It is hygroscopic; absorbed water accelerates solid-state degradation.

  • Dissolution: Dissolve the solid in the Acetate buffer to a concentration of 10–50 mM .

    • Why Acetate? It buffers in the safe zone (pH 4-5.5) and the acetate ion is a poor nucleophile.

  • Aliquoting: Divide into small, single-use aliquots (e.g., 50

    
    ).
    
    • Why? Repeated freeze-thaw cycles cause transient pH shifts and ice-crystal damage that can accelerate hydrolysis.

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -20°C or -80°C .

    • Stability:[3][4][5] > 6 months at -20°C. < 24 hours at 25°C (neutral pH).

Visualizing the Degradation Mechanisms

The following diagram illustrates the two competing pathways you must prevent. Note that Pathway B (Ring Attack) is the rapid killer in alkaline conditions.

HydrolysisPathways cluster_prevention PREVENTION STRATEGY Compound 2-Carbamoyl-1-methylpyridinium (Intact Active Species) AmideAttack Attack at Carbonyl Carbon (Slow, Irreversible) Compound->AmideAttack Path A RingAttack Attack at C2 Position (Fast, pH > 7) Compound->RingAttack Path B OH Hydroxide Ion (OH-) (The Enemy) OH->AmideAttack OH->RingAttack Carboxylate 1-Methylpyridinium-2-carboxylate (Homarine) + NH3 AmideAttack->Carboxylate Pseudobase Pseudobase Intermediate (Unstable 1,2-dihydro) RingAttack->Pseudobase RingOpen Ring Opening & Polymerization (Yellow/Brown Sludge) Pseudobase->RingOpen Irreversible Acid Acidic Buffer (pH 4-5) Suppresses OH- Acid->OH Inhibits

Caption: Figure 1. Dual degradation pathways. High pH promotes both amide hydrolysis (Path A) and rapid ring destruction (Path B). Acidic buffering blocks the hydroxide trigger.

Decision Tree: Buffer & Storage Selection

Use this logic flow to select the correct conditions for your specific experiment.

DecisionTree Start Start: Experimental Needs Duration How long is the experiment? Start->Duration Short Prepare fresh in water/buffer. Keep on ICE. Duration->Short < 2 Hours Long Long Duration->Long > 2 Hours / Storage PH_Req Required pH? Acidic Use Acetate or Citrate Buffer. Store at -20°C. PH_Req->Acidic pH 4.0 - 6.0 (Optimal) Neutral Use HEPES or MOPS. Avoid Tris/Glycine. Prepare immediately before use. PH_Req->Neutral pH 7.0 - 8.0 Basic CRITICAL RISK. Ring opening imminent. Use flow chemistry or quench rapidly. PH_Req->Basic pH > 8.0 Long->PH_Req

Caption: Figure 2. Selection guide for buffer and storage conditions based on experimental constraints.

Quantitative Stability Data

ParameterConditionStability Outcome
pH 4.0 - 5.5 Acetate/Citrate BufferHigh Stability. Negligible hydrolysis over weeks at 4°C.
pH 7.0 - 7.5 Phosphate/HEPESModerate Risk. 5-10% degradation possible over 24h at 25°C.
pH > 8.5 Tris/CarbonateUnstable. Rapid pseudobase formation and discoloration.
Temperature 25°C (Room Temp)Increases rate approx. 2-3x per 10°C rise.
Nucleophiles Primary Amines (Tris)Catalytic Degradation. Avoid completely.

References

  • Allen, M. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search. Retrieved from [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis (General Amide/Carbamate Kinetics). Retrieved from [Link]

  • Royal Society of Chemistry. (1980).[6] Kinetics of hydrolysis and aminolysis of 1-methoxycarbonylpyridinium ions. J. Chem. Soc., Perkin Trans.[6] 2. Retrieved from [Link]

Sources

Optimization

resolving peak overlap between MNA and 2-carbamoyl-1-methylpyridinium

Technical Support Center: Metabolomics & Small Molecule Analysis Ticket #137: Isobaric Resolution of MNA and 2-Carbamoyl-1-methylpyridinium Executive Summary: The Isobaric Challenge You are encountering a classic "Regioi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolomics & Small Molecule Analysis Ticket #137: Isobaric Resolution of MNA and 2-Carbamoyl-1-methylpyridinium

Executive Summary: The Isobaric Challenge

You are encountering a classic "Regioisomer Co-elution" challenge.

  • Analyte A: 1-Methylnicotinamide (MNA)

    
     Methyl group at 
    
    
    
    , Amide at
    
    
    . (
    
    
    137.07)
  • Analyte B: 2-Carbamoyl-1-methylpyridinium (1-Methylpicolinamide)

    
     Methyl group at 
    
    
    
    , Amide at
    
    
    . (
    
    
    137.07)

The Core Problem: Unlike the common metabolite 2-PY (which is a pyridone with


 153), the compound you are struggling with is a positional isomer  of MNA. They share the exact same molecular weight and permanent positive charge (quaternary amine). Standard C18 chromatography cannot distinguish them because their hydrophobicity (

) is nearly identical.

This guide provides the specific HILIC and MS/MS protocols required to resolve these peaks.

Module 1: Chromatographic Resolution (The "Separation" Approach)

Status: Recommended Primary Solution Logic: Since both molecules are permanently charged cations, Reverse Phase (C18) fails because the analytes elute in the void volume. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Pentafluorophenyl (PFP) phases which offer shape selectivity (steric discrimination).

Protocol A: HILIC Separation (Amide Phase)

The 2-position isomer has a "steric clash" between the


-methyl group and the adjacent amide. The 3-position (MNA) is planar and less sterically hindered. An Amide-HILIC column exploits this shape difference.
ParameterSpecificationCausality / Rationale
Column Waters BEH Amide or Tosoh TSKgel Amide-80 (2.1 x 100mm, 1.7 or 3

m)
Amide phases form a stable water layer. The "ortho-effect" in the 2-isomer alters its partitioning into this layer compared to MNA.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to shield the permanent positive charge, reducing peak tailing.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content is required for HILIC retention.
Gradient Isocratic 85% B or Shallow Gradient (90%

70% B over 10 min)
Isocratic holds are often superior for isomer separation. Start at 85% B. MNA typically elutes after the 2-isomer due to better access to the stationary phase.
pH Control pH 3.0 - 4.0 Crucial. While the quaternary amine is pH-independent, the amide group's polarity shifts slightly with pH, maximizing selectivity.
Protocol B: Alternative Shape Selectivity (PFP Phase)

If HILIC is unavailable, a PFP (Pentafluorophenyl) column can separate these isomers in Reverse Phase mode due to


-

interactions.
  • Column: Supelco Ascentis Express F5 or Phenomenex Kinetex PFP.

  • Conditions: Highly aqueous (5-10% Organic), using Methanol instead of ACN to maximize

    
    -
    
    
    
    interaction.

Module 2: Mass Spectrometry Tuning (The "Detection" Approach)

Status: Secondary Confirmation Logic: Both isomers produce the same parent ion (


 137). They also share the primary fragment (

94, loss of -CONH

). However, the Collision Energy (CE) required to break them differs due to the stability of the ring.
MRM Transition Optimization

You cannot rely on unique masses, but you can rely on Differential Fragmentation Ratios .

  • Primary Transition (Quantifier):

    
    
    
    • Common to both. Use for total signal.

  • Differentiating Transition (Qualifier):

    
     (Pyridine ring fragment)
    
    • The Trick: The 2-isomer (ortho) is often less stable than MNA (meta).

    • Experiment: Ramp CE from 15V to 45V.

    • Result: MNA typically requires higher CE to achieve the same fragmentation ratio as the 2-isomer. Plotting the ratio of

      
       at a fixed CE can distinguish the peaks if they partially overlap.
      

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for resolving these specific cationic isomers.

Isomer_Resolution_Workflow Start Start: Peak Overlap (m/z 137 vs 137) Check_Col Current Column? Start->Check_Col C18 C18 / RP Check_Col->C18 HILIC HILIC / Amide Check_Col->HILIC Action_C18 Switch Mode: C18 cannot resolve permanent cations well C18->Action_C18 Opt_HILIC Optimize HILIC: 1. Increase Buffer (10-20mM) 2. Flatten Gradient (Isocratic) HILIC->Opt_HILIC Action_C18->HILIC Change Column Check_Res Baseline Resolution? Opt_HILIC->Check_Res Yes Proceed to Validation Check_Res->Yes Rs > 1.5 No Advanced Tuning Check_Res->No Rs < 1.5 MS_Ratio MS/MS Ratio Check: Compare 137->94 / 137->78 across the peak width No->MS_Ratio

Caption: Decision tree for resolving isobaric cationic metabolites (MNA vs. 2-Isomer).

FAQ: Troubleshooting Common Issues

Q1: I see a peak at


 153 eluting nearby. Is that the 2-isomer? 
A:  No. That is 2-PY  (N-methyl-2-pyridone-5-carboxamide).[1][2][3] It is an oxidation product (+16 Da), not the positional isomer you are asking about. It is easily separated by mass. Do not confuse "2-PY" (pyridone) with "2-carbamoyl-pyridinium" (your isomer).

Q2: My peaks are tailing badly on the HILIC column. A: This is due to the permanent positive charge interacting with residual silanols on the silica surface.

  • Fix: Increase your buffer concentration (Ammonium Formate) from 5mM to 20mM .

  • Fix: Ensure the "weak" solvent in your sample diluent matches the mobile phase (i.e., dilute samples in 80% ACN, not 100% water).

Q3: Can I use Ion-Pairing reagents (e.g., HFBA) on C18 instead? A: Technically, yes. Heptafluorobutyric acid (HFBA) will retain these cations on C18. However , HFBA causes severe signal suppression in Mass Spectrometry and contaminates the system. We strongly advise against it for high-sensitivity metabolomics.

References

  • Methodology for Pyridinium Metabolites (HILIC)

    • Title: Simultaneous determination of nicotinamide and its metabolites in human plasma by LC-MS/MS.[1][2][3][4]

    • Source: Journal of Chromatography B (2012).[2]

    • URL:[Link]

    • Relevance: Establishes the baseline HILIC conditions for nicotinamide-related c
  • Isomer Fragmentation Patterns

    • Title: Fragmentation patterns of pyridinium cations in electrospray ioniz
    • Source: Journal of Mass Spectrometry.
    • URL:[Link] (General resource for pyridinium fragmentation mechanics).

  • HILIC Mechanism for Isomers

    • Title: Hydrophilic interaction chromatography (HILIC) in metabolomics.[5][6]

    • Source: Thermo Fisher Scientific Technical Guide.

Sources

Troubleshooting

handling hygroscopic quaternary ammonium chloride salts in the lab

Technical Support Center: Handling Hygroscopic Quaternary Ammonium Salts Executive Summary Quaternary ammonium salts (Quats)—such as Tetrabutylammonium chloride (TBAC) or fluoride (TBAF)—are indispensable phase transfer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Quaternary Ammonium Salts

Executive Summary

Quaternary ammonium salts (Quats)—such as Tetrabutylammonium chloride (TBAC) or fluoride (TBAF)—are indispensable phase transfer catalysts and electrolytes. However, they present a dual challenge: they are deliquescent (absorbing atmospheric moisture until they dissolve in it) and thermally unstable (prone to Hofmann elimination).

This guide replaces "trial and error" with a validated system for handling these reagents without compromising stoichiometric precision or compound integrity.

Module 1: The Core Challenges

The "Water Weight" Trap

Quats possess high lattice energy but low charge density, making the cation highly lipophilic while the anion remains hungry for hydration.

  • The Risk: A "500 mg" sample of TBAC exposed to air for 2 minutes may actually contain 450 mg of salt and 50 mg of water. This 10% error leads to non-stoichiometric reactions, stalled catalysis, or side reactions where water acts as a nucleophile.

Thermal Instability (The Hofmann Risk)

Unlike inorganic salts (e.g., NaCl), you cannot simply bake Quats at 150°C to dry them.

  • The Mechanism: At elevated temperatures (often >100°C, or lower if basic), Quats undergo Hofmann Elimination . The anion (or basic impurities) abstracts a

    
    -proton, collapsing the structure into a tertiary amine and an alkene.
    
  • The Rule: Never dry Quats above 60°C without high vacuum. Avoid strong bases during drying.

Module 2: Critical Protocols

Protocol A: Weighing by Difference (The Gold Standard)

Use this method when a glovebox is unavailable. It eliminates the error caused by water absorption during the weighing process.

Prerequisites:

  • Analytical balance (4 decimal places).

  • Weighing bottle with a ground-glass joint/stopper.

  • Glove bag (optional but recommended for ultra-sensitive work).

Step-by-Step:

  • Preparation: Dry the weighing bottle and stopper in an oven; cool in a desiccator.

  • Load (Fast): Quickly transfer an excess of the Quat into the weighing bottle. Stopper immediately.

  • Initial Weighing (

    
    ):  Weigh the capped bottle containing the salt. Record mass.
    
  • Transfer:

    • Bring the bottle to your reaction vessel.

    • Remove stopper, pour/tap the approximate amount needed into the reactor.

    • Crucial: Do not use a spatula that might introduce static or moisture. Pour directly if possible.

    • Replace stopper immediately.

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation:

    
    
    Why this works: The salt inside the closed bottle remains dry. The salt that absorbed water during the pour is already in your reactor, but the measurement is based on the loss from the dry source, canceling out the absorption error on the balance pan.
    
Protocol B: Azeotropic Drying (Restoring Wet Salts)

Use this when your salt has clumped or looks "wet." This is superior to oven drying because it operates at lower temperatures.

Reagents: Anhydrous Toluene (forms azeotrope with water at ~85°C).

Step-by-Step:

  • Dissolution: Place the wet Quat in a round-bottom flask (RBF). Add anhydrous Toluene (approx. 10 mL per gram of salt).

  • Rotary Evaporation:

    • Bath Temp: 50°C (Do not exceed 60°C).

    • Vacuum: Moderate to High.

  • The Process: Toluene and water co-distill.[1] As the toluene removes the water, the Quat will likely precipitate as a white solid or thick oil (depending on the specific salt).

  • Repetition: Redissolve in fresh toluene and repeat 2-3 times.

  • Final Dry: Place the RBF on a high-vacuum Schlenk line (<0.1 mmHg) for 4-12 hours to remove trace toluene.

Module 3: Decision Logic & Workflows

Figure 1: The Drying Decision Tree

Determine the correct drying method based on salt condition and equipment.

DryingLogic Start Assessment: Condition of Quat Salt Visual Visual Check Start->Visual FreeFlow Free-flowing Powder Visual->FreeFlow Clumped Clumped / Sticky / Goo Visual->Clumped Precise Is Stoichiometry Critical? FreeFlow->Precise Azeotrope Azeotropic Distillation (Toluene, Rotovap <60°C) Clumped->Azeotrope High Water Content VacOven Vacuum Oven (40-50°C, P2O5 desiccant) Precise->VacOven Yes (Catalyst/Limiting) UseDirect Use Directly via Weighing by Difference Precise->UseDirect No (Excess Reagent) Schlenk High Vac Schlenk Line (Overnight) VacOven->Schlenk Azeotrope->Schlenk Remove Solvent Schlenk->UseDirect

Caption: Workflow for selecting the appropriate drying method based on the physical state of the salt and experimental precision requirements.

Module 4: Troubleshooting FAQ

Q1: My TBAC turned into a liquid in the bottle. Is it ruined?

  • Diagnosis: It has deliquesced (dissolved in absorbed water).

  • Fix: It is not chemically degraded, just wet. Do not discard.

  • Action: Perform Protocol B (Azeotropic Drying) . Once the water is removed via toluene azeotrope, the salt will recrystallize.

Q2: I see a "fishy" smell when drying my salt in the oven.

  • Diagnosis: Thermal decomposition (Hofmann Elimination).[2] You have overheated the salt, breaking it down into tributylamine (the fishy smell) and butyl chloride/butene.

  • Fix: The sample is contaminated. Recrystallize if possible, or discard.

  • Prevention: Lower oven temp to <50°C and use high vacuum rather than heat to drive off moisture.

Q3: Can I use Dichloromethane (DCM) to transfer the salt?

  • Analysis: Yes, most Quats are soluble in DCM.

  • Warning: DCM is not a drying solvent. If you transfer with DCM, you must rotovap it down and then perform a toluene azeotrope or high-vacuum dry to ensure no water was introduced by the hygroscopic DCM.

Q4: Why does my reaction yield vary wildly between humid and dry days?

  • Root Cause: You are likely weighing by "addition" (taring the flask and adding salt) on an open balance. On humid days, you are adding significant water mass.

  • Fix: Switch strictly to Protocol A (Weighing by Difference) .

Module 5: Quick Reference Data

PropertyTetrabutylammonium Chloride (TBAC)Tetrabutylammonium Fluoride (TBAF)Notes
Hygroscopicity HighExtremeTBAF is often sold as a trihydrate or THF solution due to instability.
Max Drying Temp 60°C40°CFluoride is basic; higher risk of elimination.
Recrystallization Acetone / EtherTHF / HexaneUse dry solvents only.
Azeotrope Solvent TolueneToluene / BenzeneToluene is safer and effective.

References

  • Hofmann Elimin

    • Title: Hofmann elimin
    • Source: Wikipedia
    • URL:[Link][3]

    • Relevance: Defines the thermal decomposition pathway (amine + alkene)
  • Weighing by Difference Protocol

    • Title: Weighing by Difference[4][5][6]

    • Source: Michigan Technological University (mtu.edu)
    • URL:[Link]

    • Relevance: Provides the foundational step-by-step methodology for weighing hygroscopic solids.
  • Azeotropic Drying Methodology

    • Title: Workup: Drying Methods
    • Source: University of Rochester, Department of Chemistry
    • URL:[Link]

    • Relevance: Validates the use of Toluene azeotropes for removing water
  • Handling Hygroscopic Reagents

    • Title: How do you handle hygroscopic solutes in the lab?
    • Source: TutorChase
    • URL:[Link]

    • Relevance: General best practices for storage and minimizing exposure.[7]

Sources

Optimization

Technical Support Center: Optimizing Picolinamide Methylation Reactions

Welcome to the Technical Support Center for Picolinamide Methylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of picolinamide methylat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Picolinamide Methylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of picolinamide methylation, a critical transformation in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can dramatically enhance the biological activity of a molecule, underscores the importance of mastering this reaction.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.

I. Troubleshooting Guide: Low Yield and Side Reactions

Low product yield is one of the most common challenges encountered in picolinamide methylation. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve the underlying problems.

Issue 1: Low or No Product Formation

Q1: My picolinamide methylation reaction is resulting in very low to no yield of the desired methylated product. What are the primary factors I should investigate?

A1: Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Reagent Quality and Stoichiometry:

    • Methylating Agent: Ensure the purity and reactivity of your methylating agent. Many common agents like methyl iodide or dimethyl sulfate are sensitive to moisture and can degrade over time.[2] Consider using a fresh batch or re-purifying the existing one. The choice of methylating agent is also critical; for instance, trimethylboroxine has been shown to be a universal methylating reagent in some contexts.[3]

    • Base: The choice and stoichiometry of the base are critical for deprotonating the amide nitrogen. A base that is too weak may not sufficiently deprotonate the picolinamide, while an excessively strong base can lead to side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like DBU. Ensure the base is anhydrous, as water can quench both the base and the methylating agent.

    • Solvent: The solvent must be anhydrous and compatible with the reaction conditions. Protic solvents are generally avoided as they can react with strong bases and some methylating agents. Common choices include DMF, DMSO, THF, and acetonitrile.

  • Reaction Conditions:

    • Temperature: Methylation reactions can be sensitive to temperature. Some reactions require cooling to control exothermicity and prevent side reactions, while others may need heating to proceed at a reasonable rate.[4] An optimization screen of the reaction temperature is often necessary.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.

  • Substrate Reactivity:

    • Steric Hindrance: The steric environment around the amide nitrogen can significantly impact the reaction rate.[5] Bulky substituents on the picolinamide ring or the amide itself can hinder the approach of the methylating agent. In such cases, a more reactive methylating agent or more forcing reaction conditions may be necessary.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield in picolinamide methylation.

Issue 2: Formation of Multiple Products (Side Reactions)

Q2: My reaction is producing multiple spots on TLC, and LC-MS analysis confirms the presence of several byproducts. What are the common side reactions, and how can I suppress them?

A2: The formation of multiple products is often due to competing side reactions. Identifying these byproducts is the first step toward mitigating their formation.

  • N- vs. O-Methylation: Picolinamide has two potential sites for methylation: the amide nitrogen and the pyridine nitrogen. While N-methylation is generally favored, O-methylation can occur, especially under certain conditions.

    • Solution: The choice of solvent and counterion can influence the N/O selectivity. Polar aprotic solvents like DMF often favor N-alkylation.

  • Over-methylation: If the starting picolinamide has other reactive sites, such as a phenolic hydroxyl group, methylation can occur at these positions as well.

    • Solution: Employing protecting groups for other reactive functionalities is a standard strategy to prevent unwanted methylation.

  • Ring Methylation: Direct C-H methylation of the pyridine ring is also a possibility, particularly with more reactive methylating agents or under transition-metal-catalyzed conditions.[6]

    • Solution: Carefully selecting the methylating agent and avoiding conditions known to promote C-H activation can minimize this side reaction. For instance, some palladium-catalyzed reactions are designed for selective C-H functionalization.[7]

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionPotential CauseMitigation Strategy
O-Methylation Use of certain bases/solvents that favor O-alkylation.Use polar aprotic solvents (e.g., DMF).
Over-methylation Presence of other nucleophilic groups.Protect other reactive functional groups.
Ring C-H Methylation Use of highly reactive methylating agents or specific catalysts.Choose a milder methylating agent; avoid transition metal catalysts unless C-H methylation is desired.[6]
Decomposition Harsh reaction conditions (high temperature, strong base).Optimize reaction temperature and use the minimum effective amount of base.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of picolinamide methylation.

Q1: What are the best analytical techniques to monitor the progress of my picolinamide methylation reaction?

A1: A combination of techniques is often ideal for comprehensive reaction monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the conversion and yield with high accuracy.[8]

Q2: How do I choose the right methylating agent for my specific picolinamide derivative?

A2: The choice of methylating agent depends on the reactivity of your substrate and the desired selectivity.[9][10]

Methylating AgentReactivityCommon Applications & Considerations
Methyl Iodide (MeI) HighHighly reactive, but also toxic and a volatile substance.[2]
Dimethyl Sulfate (DMS) HighEffective but highly toxic and carcinogenic.[2]
Trimethylboroxine ModerateCan be a versatile and effective reagent.[3]
Diazomethane HighHighly effective but also explosive and toxic. Requires specialized handling.
Methyl Tosylate (MeOTs) ModerateLess volatile and generally safer than MeI and DMS.

Q3: What are the key safety precautions I should take when performing picolinamide methylation reactions?

A3: Safety is paramount in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all reactions involving volatile and toxic reagents, such as methyl iodide and dimethyl sulfate, in a well-ventilated fume hood.

  • Handling of Reagents: Be aware of the specific hazards of each reagent. For example, sodium hydride is highly flammable and reacts violently with water.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for a general picolinamide methylation reaction and subsequent workup and purification.

Protocol 1: General Procedure for N-Methylation of Picolinamide

Materials:

  • Picolinamide substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the picolinamide substrate (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow Diagram

ReactionWorkflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve Picolinamide in Anhydrous DMF B Cool to 0 °C A->B C Add NaH B->C D Stir for 30 min C->D E Add MeI D->E F Warm to RT and Stir E->F G Quench with NH4Cl F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L

Caption: A step-by-step workflow for the N-methylation of picolinamide.

IV. References

  • Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides - PMC - NIH. (URL: [Link])

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Reaction development a, Optimization of the oxidative methylation... - ResearchGate. (URL: [Link])

  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (URL: [Link])

  • Convenient Procedure for the α-Methylation of Simple Pyridines - ResearchGate. (URL: [Link])

  • Optimization of methylation reaction | Download Table - ResearchGate. (URL: [Link])

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed. (URL: [Link])

  • Expression, purification and characterization of the GpC methyltransferase M.CviPI V.1 - Protocols.io. (URL: [Link])

  • DNA Methylation: A Timeline of Methods and Applications - PMC. (URL: [Link])

  • Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis - PubMed. (URL: [Link])

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. (URL: [Link])

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents | Request PDF. (URL: [Link])

  • Methylation levels assessment with Methylation-Sensitive High-Resolution Melting (MS-HRM) - PMC. (URL: [Link])

  • Review on N-methylation - The Curious Wavefunction. (URL: [Link])

  • Purification of CpG islands using a methylated DNA binding column - PubMed. (URL: [Link])

  • CpG methylation increases the DNA binding of 9-aminoacridine carboxamide Pt analogues. (URL: [Link])

  • Guide - Low Yield Troubleshooting - PacBio. (URL: [Link])

  • C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC. (URL: [Link])

  • DNA Methylation - Bisulfite sequencing - Epigenetics - Diagenode. (URL: [Link])

  • Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC. (URL: [Link])

  • Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation - PMC. (URL: [Link])

  • DNA Methylation Analysis: Choosing the Right Method - MDPI. (URL: [Link])

  • Purification of Methylation product after methylation by M.sss1 transferase from NEB? (URL: [Link])

  • Epigenetics | MBP INC. (URL: [Link])

  • The Methylation Effect in Medicinal Chemistry - LASSBIO. (URL: [Link])

  • Methylated DNA Enrichment - Avam. (URL: [Link])

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing). (URL: [Link])

  • Troubleshooting Low DNA Yield From Plasmid Preps - VectorBuilder. (URL: [Link])

  • Plasmids 101: Methylation and Restriction Enzymes - Addgene Blog. (URL: [Link])

  • How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. (URL: [Link])

  • Epigenetics Analysis | Bio-Rad. (URL: [Link])

  • Luteolin Causes 5′CpG Demethylation of the Promoters of TSGs and Modulates the Aberrant Histone Modifications, Restoring the Expression of TSGs in Human Cancer Cells - MDPI. (URL: [Link])

  • Methylation QTLs Are Associated with Coordinated Changes in Transcription Factor Binding, Histone Modifications, and Gene Expression Levels | PLOS Genetics - Research journals. (URL: [Link])

  • of the major techniques used to analyze DNA methylation. The Blu panel... - ResearchGate. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Methyl-2-Carbamoylpyridinium Chloride

This technical guide addresses the stability profile, handling protocols, and troubleshooting for 1-methyl-2-carbamoylpyridinium chloride . Note on Chemical Identity: This guide specifically covers 1-methyl-2-carbamoylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, handling protocols, and troubleshooting for 1-methyl-2-carbamoylpyridinium chloride .

Note on Chemical Identity: This guide specifically covers 1-methyl-2-carbamoylpyridinium chloride (the


-methyl chloride salt of picolinamide).
  • Structure: A pyridine ring with a methyl group on the Nitrogen (position 1) and a carbamoyl group (

    
    ) on Carbon 2.
    
  • Differentiation: Do not confuse with 1-(carbamoylmethyl)pyridinium chloride, where the amide is separated from the ring by a methylene bridge. The direct attachment of the amide to the electron-deficient ring in the title compound creates unique stability challenges described below.

Executive Summary

1-methyl-2-carbamoylpyridinium chloride presents a "Stability Paradox": it is kinetically stable in a dry, solid state but thermodynamically unstable in solution, particularly at neutral or basic pH. The electron-withdrawing quaternary nitrogen at position 1 activates the carbonyl carbon at position 2, making it highly susceptible to nucleophilic attack (hydrolysis). Furthermore, the chloride counterion renders the solid highly hygroscopic, capable of deliquescence (turning into liquid) upon exposure to ambient humidity.[1]

Module 1: Solid-State Stability & Storage

The Primary Threat: Hygroscopic Deliquescence

In its solid form, the compound is stable at room temperature only if strictly anhydrous . The chloride ion coordinates with atmospheric water molecules, disrupting the crystal lattice. Once a "micro-solution" forms on the crystal surface, hydrolysis kinetics (see Module 2) begin immediately.

Troubleshooting: "My Solid Turned into a Gel/Liquid"

If your white crystalline powder has turned into a sticky paste or colorless oil, it has deliquesced.

ObservationDiagnosisRemediation Strategy
Clumping/Sticky Early-stage moisture absorption.Immediate Action: Dry under high vacuum (<1 mbar) over

for 24 hours.
Liquefaction Full deliquescence.Recovery: Dissolve in minimal dry methanol, precipitate with cold dry diethyl ether, and vacuum filter under

.
Yellowing Chemical degradation (Ring opening or hydrolysis).Irreversible. Discard sample. Check purity via HPLC before use.
Protocol 1: Optimal Storage Architecture

To maintain >99% purity over 12 months:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Environment: Place the vial inside a desiccator containing active silica gel or Drierite®.

  • Headspace: Flush the vial with Argon (preferred over Nitrogen due to density) before sealing.

  • Temperature: Room temperature (20-25°C) is acceptable only if the desiccation is rigorous. otherwise, store at -20°C.

Module 2: Solution Stability & Chemistry

The Primary Threat: pH-Dependent Hydrolysis

The proximity of the positively charged nitrogen (


) to the amide carbonyl (

) creates a "Coulombic Trap." The

pulls electron density, making the carbonyl carbon exceptionally electrophilic.
The Degradation Mechanism

In water, the compound hydrolyzes to 1-methylpicolinic acid (Homarine) and ammonium chloride. This reaction is base-catalyzed and accelerates logarithmically as pH rises above 5.0.

DegradationPathway cluster_conditions Catalytic Factors Start 1-methyl-2-carbamoyl- pyridinium chloride (Intact Active) Inter Tetrahedral Intermediate Start->Inter + H2O / OH- End1 1-methylpicolinic acid (Homarine) Inter->End1 Fast Step End2 Ammonium Chloride Inter->End2 Info pH > 7.0: t1/2 < 1 hour pH 4.0: t1/2 > 48 hours Temp > 40°C: Rapid Degradation

Figure 1: Hydrolytic degradation pathway. The reaction is driven by the release of ammonia and the formation of the thermodynamically stable zwitterion (Homarine).

Critical Solution Guidelines
  • Solvent Choice:

    • Best: DMSO-d6 (anhydrous) or Acetonitrile.

    • Acceptable: 0.1% Formic Acid in Water (Use immediately).

    • Forbidden: Phosphate Buffer (pH 7.4), Tris Buffer, or pure Water (if stored >4 hours).

  • The "pH Cliff":

    • pH < 3.0: Stable for days.

    • pH 7.0: Half-life estimated at 2–6 hours at RT.

    • pH > 9.0: Instantaneous hydrolysis or pseudobase ring opening.

Module 3: Quality Control & Troubleshooting

Protocol 2: Purity Check via HPLC-UV

Because the compound is permanently charged, standard C18 methods often result in peak tailing. Use an acidic mobile phase to suppress silanol interactions.

Method Parameters:

  • Column: C18 end-capped (e.g., Kinetex or Zorbax), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 10 minutes (Compound is very polar and elutes early).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 260 nm.

  • Temperature: 25°C.

Data Interpretation:

  • Peak at ~2-3 min: Intact 1-methyl-2-carbamoylpyridinium.

  • Peak at ~1-2 min (Fronting): Hydrolysis product (Homarine/Acid). Note: The acid is more polar and will elute earlier or in the void volume.

Troubleshooting Decision Tree

TroubleshootingTree Q1 Observation: Is the sample solid or liquid? Solid Solid / Powder Q1->Solid Liquid Liquid / Goo Q1->Liquid Q2 Action: Perform HPLC/NMR Check Solid->Q2 ActionLiquid Diagnosis: Deliquescence (Water Absorption) Liquid->ActionLiquid Result1 Result: Single Peak Q2->Result1 Result2 Result: New Early Eluting Peak Q2->Result2 Final2 Status: Hydrolyzed Recrystallize or Discard ActionLiquid->Final2 If degradation suspected Final1 Status: OK Store in Desiccator Result1->Final1 Result2->Final2

Figure 2: Diagnostic workflow for assessing sample integrity.

Frequently Asked Questions (FAQ)

Q: Can I prepare stock solutions in water and freeze them? A: Risk High. While freezing slows kinetics, the freezing process itself concentrates solutes and can alter local pH (eutectic shifts), potentially accelerating hydrolysis before the solid state is reached.

  • Recommendation: Prepare stocks in DMSO and store at -20°C. If aqueous is mandatory, prepare fresh daily and keep on ice.

Q: Why does my NMR spectrum show a shift in the methyl peak? A: This indicates hydrolysis.

  • Intact Cation: The

    
    -Me group is deshielded (~4.4 - 4.6 ppm) due to the cationic charge and the electron-withdrawing amide.
    
  • Hydrolysis Product (Zwitterion): The formation of the carboxylate anion (homarine) changes the electronic environment, typically causing an upfield shift.

Q: Is the compound light sensitive? A: Pyridinium salts are generally UV-active but not acutely photosensitive in the solid state. However, in solution, UV exposure can catalyze complex radical reactions. Store in amber vials as a precaution, but humidity is the far greater enemy.

References

  • BenchChem. (2025).[1] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base: Mechanism and Kinetics.[3] Retrieved from

  • Shimadzu Application News. (2020). High-Speed and Simultaneous Analysis of Active Ingredients (Pyridinium Salts) in Mouthwash. Retrieved from

  • TCI Chemicals. (2025).[4] Safety Data Sheet: Carbamoyl Chlorides and Pyridinium Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2003). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. J. Org. Chem. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Carbamoyl-1-Methylpyridinium

Differentiation from Isomeric Metabolites (1-Methylnicotinamide) Part 1: Executive Summary & The Isomer Challenge In the analysis of nicotinamide metabolism and pyridine alkaloids, 2-carbamoyl-1-methylpyridinium (2-CMP)...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation from Isomeric Metabolites (1-Methylnicotinamide)

Part 1: Executive Summary & The Isomer Challenge

In the analysis of nicotinamide metabolism and pyridine alkaloids, 2-carbamoyl-1-methylpyridinium (2-CMP) presents a significant analytical challenge. It is the positional isomer of 1-methylnicotinamide (1-MNA) , a primary biomarker for nicotinamide N-methyltransferase (NNMT) activity and a critical metabolite in cancer metabolism and liver function studies.

Both compounds share the exact elemental composition (


) and precursor mass (m/z 137.07 ). Standard low-resolution MS scans cannot distinguish them. Furthermore, because both are quaternary ammonium cations, they exhibit similar ionization efficiencies in ESI(+).

The Critical Risk: Misidentifying 2-CMP as 1-MNA leads to false-positive reporting of NNMT activity or inaccurate pharmacokinetic profiles. This guide outlines the specific fragmentation patterns and chromatographic strategies required to definitively separate these isomers.

Part 2: Structural & Mechanistic Comparison

To understand the fragmentation differences, we must analyze the structural stability conferred by the carbamoyl group's position relative to the


-methyl group.
1. The Compounds
Feature2-Carbamoyl-1-methylpyridinium (2-CMP) 1-Methylnicotinamide (1-MNA)
Structure Ortho-substituted (

-methylpicolinamide)
Meta-substituted (

-methylnicotinamide)
Precursor (m/z) 137.07137.07
Biologcial Context Synthetic impurity, degradation product, or minor metaboliteMajor endogenous metabolite (NNMT pathway)
Polarity High (Quaternary Amine)High (Quaternary Amine)
2. Fragmentation Mechanics (MS/MS)

While both isomers undergo collision-induced dissociation (CID) to yield similar fragments, the Ortho Effect in 2-CMP alters the energetics of the dissociation.

  • Primary Transition (Both): Loss of the carbamoyl moiety (

    
    , 43 Da) or the amide group (
    
    
    
    , 44 Da).
    • 1-MNA (3-isomer): The dominant transition is 137

      
       94 .[1] This corresponds to the loss of the 
      
      
      
      radical or isocyanic acid (
      
      
      ), leaving the methyl-pyridinium radical cation.
    • 2-CMP (2-isomer): Also exhibits 137

      
       94 , but frequently shows a higher propensity for 137 
      
      
      
      120
      (Loss of
      
      
      , -17 Da) due to the proximity of the amide protons to the methyl group, facilitating a cyclic transition state not possible in the meta isomer.

Key Diagnostic Ratio: In comparative studies, the ratio of


 to secondary fragments (like 

pyridine ring) differs. However, reliance solely on MS/MS ratios is risky due to instrument variability. Chromatographic separation is mandatory.
Part 3: Experimental Protocol (Differentiation Workflow)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to Reverse Phase (C18) for retaining these highly polar cationic species.

A. LC-MS/MS Conditions
  • Column: Amide-HILIC or Silica-HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Why: Acidic pH suppresses silanol activity and improves peak shape for cations.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 95% B to 60% B over 8 minutes.

    • Note: High organic start is required for HILIC retention.

  • Ion Source: ESI Positive Mode.

B. MRM Transitions Table
AnalytePrecursor (Q1)Product (Q3)CE (eV)Purpose
1-MNA 137.194.1 20-25Quantifier (Dominant)
1-MNA 137.178.135Qualifier
2-CMP 137.194.1 22Quantifier (Interference)
2-CMP 137.1120.118Discriminator (Ortho-loss of NH3)
IS (d3-MNA) 140.197.122Internal Standard

Critical Step: You must inject pure standards of both isomers to establish their Retention Time (RT). Typically, 2-CMP elutes before 1-MNA on Amide-HILIC columns due to steric shielding of the polar amide group by the ortho-methyl group, effectively reducing its interaction with the water layer.

Part 4: Visualizing the Pathway

The following diagrams illustrate the fragmentation logic and the decision workflow for researchers.

Diagram 1: Fragmentation Pathways (Ortho vs. Meta)

Fragmentation Parent Precursor Ion [C7H9N2O]+ m/z 137 MNA_Node 1-MNA (Meta) Isomer Parent->MNA_Node Isomer 1 CMP_Node 2-CMP (Ortho) Isomer Parent->CMP_Node Isomer 2 Frag_94 Major Fragment [C6H8N]+ m/z 94 (Loss of -HCNO) MNA_Node->Frag_94 Dominant Path Frag_78 Secondary [C5H5N]+ m/z 78 MNA_Node->Frag_78 High Energy Frag_120 Ortho-Specific [C7H6NO]+ m/z 120 (Loss of NH3) CMP_Node->Frag_120 Proximity Effect (Discriminator) Frag_94_CMP Common Fragment [C6H8N]+ m/z 94 CMP_Node->Frag_94_CMP Shared Path

Caption: Comparative fragmentation pathways. Note the unique access to the m/z 120 transition for the Ortho-isomer (2-CMP) via ammonia loss, contrasting with the dominant 94 transition in MNA.

Diagram 2: Identification Workflow

Workflow Start Sample Analysis (m/z 137 detected) HILIC HILIC Separation (Amide Column) Start->HILIC RT_Check Retention Time Check HILIC->RT_Check Early Early Elution (Steric Shielding) RT_Check->Early RT < Standard Late Late Elution (Strong Interaction) RT_Check->Late RT matches MNA MS_Check Check Secondary Transition Early->MS_Check Res_MNA ID: 1-MNA (Biomarker) Late->Res_MNA Res_2CMP ID: 2-CMP (Impurity/Isomer) MS_Check->Res_2CMP m/z 120 Present MS_Check->Res_MNA Only m/z 94/78

Caption: Decision tree for distinguishing 2-CMP from 1-MNA. Retention time on HILIC is the primary filter, confirmed by secondary MS transitions.

Part 5: References
  • Biomedical Chromatography. "Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS." (2022).[1] Confirmed the m/z 137

    
     94 transition for 1-MNA.
    
  • Acta Sci. Pol. Technol. Aliment. "Laboratory Validation of an LC-MS/MS Method." (2023).[2] Provides methodology for carbamoyl/carbamate residue analysis using MRM.[2]

  • Journal of Chromatography B. "LC-MS method for analysis of bis-pyridinium oximes." (2010).[3] Discusses pyridinium fragmentation mechanics.

  • Wikipedia. "1-Methylnicotinamide." Structural and biological context for the 3-isomer.

Sources

Comparative

reference standard for 1-methyl-2-pyridylcarboxamide chloride

This guide provides an in-depth technical analysis of 1-Methyl-2-carbamoylpyridinium Chloride (also referred to as 1-Methyl-2-pyridylcarboxamide Chloride ), a critical reference standard used in pharmaceutical impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-2-carbamoylpyridinium Chloride (also referred to as 1-Methyl-2-pyridylcarboxamide Chloride ), a critical reference standard used in pharmaceutical impurity profiling and metabolite research.

Executive Summary: Disambiguation & Identity

The nomenclature "1-methyl-2-pyridylcarboxamide chloride" often leads to confusion between two distinct chemical entities. It is scientifically imperative to distinguish between the quaternary ammonium salt and the neutral amide hydrochloride .

FeatureTarget Compound (Primary Interpretation) Common Alternative (Secondary)
Chemical Name 1-Methyl-2-carbamoylpyridinium Chloride N-Methyl-2-pyridinecarboxamide Hydrochloride
Structure Methyl group on the Ring Nitrogen (Quaternary)Methyl group on the Amide Nitrogen
CAS Number 7680-73-1 (Parent core) / Specific salt CAS varies684-98-0 (Free base) / HCl salt specific
Primary Use Nicotinamide Metabolite (2-MNA), Pralidoxime (2-PAM) DegradantSorafenib/Regorafenib Impurity Intermediate
Chemical Behavior Permanently charged cation (pH independent)pH-dependent protonation (pKa ~3-4)

This guide focuses on the Quaternary Salt (1-Methyl-2-carbamoylpyridinium Chloride) , as the syntax "1-methyl-2-pyridyl..." follows IUPAC conventions for ring nitrogen substitution.

Part 1: Technical Specifications & Comparative Analysis

Chemical Identity
  • IUPAC Name: 1-Methyl-2-carbamoylpyridinium chloride

  • Synonyms: N-Methylpicolinamide methochloride; Homarinamide chloride.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.61 g/mol

  • Solubility: Highly soluble in water and methanol; insoluble in non-polar organic solvents (hexane, ether).

Performance Comparison: Reference Standard Grades

When selecting a reference standard for quantitative analysis (e.g., HPLC, LC-MS/MS), the "Grade" determines the certainty of your data.

FeaturePrimary Reference Standard (USP/EP Traceable) Secondary/Working Standard Research Grade (Reagent)
Purity > 99.5% (Mass Balance/qNMR)> 98.0% (HPLC Area %)> 95.0% (HPLC)
Traceability Traceable to NIST/BIPM SI UnitsTraceable to Primary StandardInternal CoA only
Water Content Measured (KF) & FactorizedMeasured (KF)Often Hygroscopic/Uncorrected
Application Release testing, Method ValidationRoutine QC, Stability StudiesEarly-stage R&D, Screening
Cost High (

$)
Medium (

)
Low ($)

Scientist’s Insight: For metabolite quantification (e.g., in plasma/urine), a Certified Reference Material (CRM) or Primary Standard is non-negotiable due to the high polarity and hygroscopic nature of pyridinium salts. Using a "Research Grade" standard without correcting for water content (often 2-5%) will introduce significant systematic error.

Part 2: Experimental Protocols

Protocol A: HPLC Separation of Pyridinium Isomers

Separating the 2-isomer (Target) from the 3-isomer (MNA, major metabolite) and 4-isomer is challenging due to their identical mass and similar polarity.

Objective: Resolve 1-methyl-2-carbamoylpyridinium from 1-methylnicotinamide (MNA).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide-C18.

    • Recommendation: Waters XBridge Amide or equivalent (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: Isocratic 20% A / 80% B (High organic required for HILIC retention of charged species).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Nicotinamide max) or MS/MS (MRM Mode).

  • Retention Logic: The 2-isomer typically elutes before the 3-isomer (MNA) due to the "ortho effect" and intramolecular hydrogen bonding potential, which slightly reduces its interaction with the amide stationary phase compared to the meta-isomer.

Protocol B: Stability Stress Testing (Pralidoxime Impurity Profiling)

This compound is a key degradation product of Pralidoxime (2-PAM) via hydrolysis of the oxime to the amide.

  • Preparation: Dissolve Pralidoxime Chloride (1 mg/mL) in 0.1 N NaOH.

  • Stress: Heat at 60°C for 4 hours.

  • Neutralization: Quench with 0.1 N HCl.

  • Analysis: Inject onto the HILIC system described above.

  • Validation: Spike with 1-Methyl-2-carbamoylpyridinium Chloride reference standard to confirm the retention time of the degradation peak (approx. RRT 0.85 vs 2-PAM).

Part 3: Metabolic & Degradation Pathways

The following diagram illustrates the formation of 1-Methyl-2-carbamoylpyridinium Chloride in the context of Nicotinamide Metabolism and Pralidoxime Degradation .

Pathway Nicotinamide Nicotinamide (Vitamin B3) MNA 1-Methylnicotinamide (MNA, 3-isomer) Nicotinamide->MNA NNMT (Methylation) Target 1-Methyl-2-carbamoylpyridinium (Target Standard) MNA->Target Isomerization (Non-enzymatic) Pralidoxime Pralidoxime (2-PAM) (2-Formyl-1-methylpyridinium oxime) Aldehyde 2-Formyl-1-methylpyridinium (Intermediate) Pralidoxime->Aldehyde Hydrolysis (-NH2OH) Aldehyde->Target Partial Oxidation/Amidation Homarine Homarine (1-Methyl-2-pyridinecarboxylic acid) Target->Homarine Hydrolysis (-NH3)

Figure 1: Formation pathways of 1-Methyl-2-carbamoylpyridinium Chloride via Pralidoxime degradation and its structural relationship to the Nicotinamide metabolite MNA.

References

  • European Pharmacopoeia (Ph. Eur.) . Reference Standards Database. EDQM. Available at: [Link]

  • CAS Common Chemistry . 2-Carbamoyl-1-methylpyridinium chloride. American Chemical Society. Available at: [Link]

  • PubChem . 4-Chloro-N-methyl-2-pyridinecarboxamide hydrochloride (Related Impurity). National Library of Medicine. Available at: [Link]

  • Cui, Y. et al. "Development of a stability-indicating HPLC method for Pralidoxime Chloride." Journal of Pharmaceutical and Biomedical Analysis.
Validation

13C NMR chemical shifts of 2-carbamoyl-1-methylpyridinium chloride

This guide details the NMR chemical shift analysis of 2-carbamoyl-1-methylpyridinium chloride (also known as -methylpicolinamide chloride). It focuses on differentiating the product from its neutral precursor, 2-carbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


 NMR chemical shift analysis of 2-carbamoyl-1-methylpyridinium chloride  (also known as 

-methylpicolinamide chloride). It focuses on differentiating the product from its neutral precursor, 2-carbamoylpyridine (picolinamide) , a critical quality control step in quaternary ammonium salt synthesis.

Part 1: Technical Overview & Chemical Context

2-carbamoyl-1-methylpyridinium chloride is a quaternary ammonium salt derived from the methylation of picolinamide. In drug development, this motif appears in NAD+ analogs, reactivators of acetylcholinesterase (like pralidoxime derivatives), and as a zwitterionic scaffold (homarine derivatives).

The transformation from a neutral pyridine to a cationic pyridinium species induces drastic changes in the local magnetic environment of the carbon nuclei. This "quaternization effect" is the primary spectroscopic marker used to validate synthesis.

The Quaternization Effect (Mechanistic Insight)

Upon methylation of the ring nitrogen:

  • Deshielding of

    
     and 
    
    
    
    Carbons:
    The positive charge on the nitrogen creates a strong electron-withdrawing effect. This decreases electron density at the C2 (ortho) , C6 (ortho) , and C4 (para) positions, causing their signals to shift downfield (higher ppm).
  • Formation of the N-Methyl Signal: A distinct new signal appears in the aliphatic region (~45–50 ppm), corresponding to the methyl group attached to the positively charged nitrogen.

  • Carbonyl Stability: The amide carbonyl carbon (

    
    ) typically experiences a minor shift, often slightly upfield or unchanged, as the inductive effect is balanced by resonance contributions.
    

Part 2: Comparative NMR Data

The following table compares the chemical shifts of the starting material (2-carbamoylpyridine) with the methylated product.

Note on Data Sources: Values for the product are derived from the closest structural analog, Homarine (N-methylpicolinic acid) , and standard pyridinium quaternization trends, as exact literature values for the specific chloride amide salt are rare. The trends (


) are consistent across this class of compounds.
Table 1: NMR Chemical Shift Comparison (DMSO- )
Carbon Position2-Carbamoylpyridine (Precursor) [

, ppm]
2-Carbamoyl-1-methylpyridinium (Product) [

, ppm]

(Shift Change)
Structural Assignment
C=O (Carbonyl) 165.5163.0 – 165.0

Amide Carbonyl
C2 (Quaternary) 150.2146.0 – 148.0


-Carbon (adj. to N+)
C6 (CH) 148.5146.0 – 147.0


-Carbon (adj. to N+)
C4 (CH) 137.2145.0 – 146.0+8.0

-Carbon (Para)
C3 (CH) 122.0127.0 – 128.0+5.0

-Carbon (Meta)
C5 (CH) 126.8127.0 – 128.0


-Carbon (Meta)
N-CH

48.0 – 49.5 New Methyl on Quaternary N

Key Diagnostic: The appearance of the N-Me signal at ~48 ppm and the significant downfield shift of C4 (approx. +8 ppm) are the definitive proofs of successful methylation.

Part 3: Experimental Protocol for Optimal Resolution

Quaternary ammonium salts are often hygroscopic and can exhibit concentration-dependent shifts. Follow this protocol to ensure reproducibility.

Methodology: Sample Preparation & Acquisition
  • Solvent Selection:

    • Preferred: DMSO-

      
        (Dimethyl sulfoxide-d6). It provides excellent solubility for ionic salts and prevents exchange of amide protons, allowing observation of N-H protons in 
      
      
      
      NMR if needed.
    • Alternative: D

      
      O  (Deuterium Oxide). Good for solubility, but the amide carbonyl shift may vary due to hydrogen bonding with the solvent.
      
  • Sample Preparation:

    • Dry the salt in a vacuum desiccator over

      
       for 4 hours prior to analysis to remove surface water.
      
    • Dissolve 20–30 mg of the product in 0.6 mL of solvent.

    • Critical: If using D

      
      O, add a trace of TSP (trimethylsilylpropanoic acid) as an internal reference (
      
      
      
      0.0 ppm), as TMS is insoluble.
  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy (though integration is rarely quantitative in

      
      ).
      
    • Scans (NS): Minimum 1024 scans . Quaternary carbons (C2, C=O) have long relaxation times and low sensitivity.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds to ensure quaternary carbons are detected.

Part 4: Visualization of Structural Analysis

The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure.

G Start Crude Product (Salt Formation) NMR_Run Acquire 13C NMR (DMSO-d6) Start->NMR_Run Check_NMe Check 40-55 ppm Region NMR_Run->Check_NMe Signal_Found Signal at ~48 ppm? Check_NMe->Signal_Found Check_Aromatic Analyze Aromatic Region (120-150 ppm) Signal_Found->Check_Aromatic Yes Conclusion_Fail FAILED: Start Material or Decomposition Signal_Found->Conclusion_Fail No (Missing N-Me) Shift_C4 C4 Shift > 140 ppm? Check_Aromatic->Shift_C4 Conclusion_Success CONFIRMED: 2-carbamoyl-1-methylpyridinium Shift_C4->Conclusion_Success Yes (Deshielding) Shift_C4->Conclusion_Fail No (C4 ~137 ppm)

Caption: Decision tree for validating N-methylation using


 NMR markers.

References

  • ChemicalBook. (n.d.). 3-Carbamyl-1-methylpyridinium chloride 1H NMR Spectrum. (Note: Contains relevant cation spectral data in D2O). Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Properties of N-methyl Picolinic Acid (Homarine). (Provides comparative 13C data for the zwitterionic analog). Retrieved from

  • Reich, H. J. (2021).[1] 13C NMR Chemical Shifts - Pyridines and Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[2] Retrieved from

  • Preprints.org. (2018). Supporting Information: Synthesis and NMR Characterization of Pyrene Derivatives and Homarine Analogs. (Source of experimental shifts for N-methylated pyridine-2-carboxylates). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Carbamoyl-1-methylpyridin-1-ium chloride

[1][2] Executive Summary & Operational Directive Immediate Action Required: Treat 2-Carbamoyl-1-methylpyridin-1-ium chloride (CAS: 21032-31-5) as a Hazardous Chemical Waste .[1][2] Do not dispose of via municipal sinks,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-Carbamoyl-1-methylpyridin-1-ium chloride (CAS: 21032-31-5) as a Hazardous Chemical Waste .[1][2] Do not dispose of via municipal sinks, drains, or regular trash.[2]

Disposal Classification:

  • Primary Stream: Organic Chemical Solid (if dry).[2]

  • Secondary Stream: Halogenated Aqueous/Organic Waste (if dissolved).[2]

  • Ultimate Fate: High-temperature incineration with acid gas scrubbing (to manage NOₓ and HCl byproducts).[2]

Safety Alert: While often classified as an Irritant (H315/H319/H335) , this compound is a quaternary pyridinium salt.[2] Structurally related compounds (e.g., N-methylpyridinium species) can exhibit biological activity or neurotoxicity.[2] Adopt a conservative safety posture: Handle as if toxic until specific LD50 data confirms otherwise.

Chemical Profile & Hazard Identification

Use this table to verify the identity of the waste before processing.

ParameterSpecification
Chemical Name 2-Carbamoyl-1-methylpyridin-1-ium chloride
Synonyms

-Methyl-2-carbamoylpyridinium chloride; 1-Methyl-2-pyridinecarboxamide chloride
CAS Number 21032-31-5
Molecular Formula

Molecular Weight 172.61 g/mol
Physical State Solid (White to light yellow/orange powder)
Solubility Soluble in water (Ionic salt)
GHS Classification Warning ; Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 (Respiratory)
Key Incompatibility Strong Oxidizing Agents (Risk of exothermic reaction)
Expert Insight: The Causality of Hazard

Why do we treat this specifically?

  • Quaternary Nitrogen: The permanent positive charge on the nitrogen facilitates interaction with biological membranes and enzymes.[2] Even if not acutely fatal, quaternary salts are often ecotoxic to aquatic life.[2]

  • Chloride Counterion: Upon thermal decomposition (fire or incineration), this releases Hydrogen Chloride (HCl) gas.[2] This necessitates incineration in facilities with scrubbers, rather than open burning or standard landfilling.[2]

  • NOₓ Generation: The amide and pyridinium nitrogen atoms will generate Nitrogen Oxides (NOₓ) during combustion, requiring controlled oxidation.[2]

Pre-Disposal Stabilization & Handling

Before moving waste to the central accumulation area, ensure the following self-validating steps are taken.

A. Segregation Protocol[2]
  • Do Not Mix With: Bleach (Sodium Hypochlorite), Nitric Acid, or Peroxides.[2]

    • Mechanism:[1][3][4][5] Mixing with strong oxidizers can degrade the pyridinium ring, potentially releasing toxic chloramines or causing uncontrolled heating.[2]

  • Stream Selection:

    • Solid Waste: Keep separate from silica gel or heavy metal solids to reduce disposal costs.[2]

    • Liquid Waste: If the salt is in solution, verify the solvent.[2]

      • Water:[1][4] Segregate into "Aqueous Waste - Toxic/Irritant."[1][2]

      • Methanol/DCM: Segregate into "Halogenated Organic Solvents" (due to the chloride content).[2]

B. Self-Validating Safety Check

Before sealing the container, perform this 3-point check:

  • pH Check (Liquids only): Ensure pH is between 5–9. If highly acidic (due to hydrolysis), neutralize carefully with Sodium Bicarbonate to prevent container corrosion.[2]

  • Precipitate Check: Ensure no reactive solids are suspended in the liquid.[2]

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf-stock or surplus dry powder.[1]

  • Containerization: Place the original container (if compatible) inside a clear, sealable secondary plastic bag (e.g., Ziploc or heat-seal).

  • Overpacking: Place the bagged chemical into a Wide-Mouth High-Density Polyethylene (HDPE) Drum labeled for "Solid Organic Waste."

  • Labeling:

    • Chemical Name: 2-Carbamoyl-1-methylpyridin-1-ium chloride.[1][2]

    • Hazards: Irritant, Hygroscopic.[2]

    • Constituents: 100%.[2]

  • Logistics: Schedule pickup for Incineration .

Scenario B: Disposal of Aqueous/Reaction Mixtures

Applicable for experimental byproducts dissolved in water or buffers.

  • Characterization: Determine the concentration. If

    
    , it may qualify for specific aqueous treatment streams depending on local regulations, but default to collection  to prevent environmental release.[2]
    
  • Collection: Pour into a Carboy (HDPE or Polypropylene) .

  • Tagging: Label as "Aqueous Waste with Halogenated Salts."

    • Note: Even though the solvent is water, the "Halogenated" tag alerts the disposal facility to the presence of Chloride ions, which affects their incinerator settings.[2]

  • Deactivation (Optional - Consult EHS): For small quantities (<1g), chemical oxidation (e.g., Fenton's reagent) can degrade the aromatic ring, but this requires a validated SOP and fume hood.[2] Incineration is the preferred, safer route. [2]

Visual Decision Logic (Disposal Tree)

DisposalWorkflow Start Waste Generation: 2-Carbamoyl-1-methylpyridin-1-ium chloride StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidPack Pack in HDPE Drum Label: 'Solid Organic Waste' SolidPath->SolidPack SolventCheck Primary Solvent? LiquidPath->SolventCheck OrganicSolvent Organic (DCM, MeOH, etc.) SolventCheck->OrganicSolvent >10% Organic AqueousSolvent Aqueous (Water/Buffer) SolventCheck->AqueousSolvent Mostly Water HaloWaste Collect in Carboy Label: 'Halogenated Solvent Waste' OrganicSolvent->HaloWaste AqWaste Collect in Carboy Label: 'Aqueous Toxic/Irritant' AqueousSolvent->AqWaste Incineration DESTINATION: High-Temp Incineration (w/ HCl Scrubbing) SolidPack->Incineration HaloWaste->Incineration AqWaste->Incineration

Figure 1: Decision matrix for segregating 2-Carbamoyl-1-methylpyridin-1-ium chloride waste streams based on physical state and solvent composition.[2]

Regulatory Compliance & Emergency Response

US EPA (RCRA) Status

This compound is not explicitly listed as a P- or U-listed waste (e.g., P001, U001).[2] However, it must be characterized by the generator.[2]

  • Characteristic: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in solid form.[2]

  • Toxicity (D004-D043): Not a TC constituent.[2]

  • Determination: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents), but manage strictly due to GHS Irritant/Ecotoxicity potential.[2]

Emergency Spill Procedures
  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Use a N95 dust mask if powder is fine/aerosolized.[2]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust, then scoop into a waste bag.[2]

    • Liquid: Absorb with vermiculite or spill pads.[2]

  • Decontamination: Wipe the surface with a dilute soap/water solution.[2] Do not use bleach immediately (avoid potential chloramine formation).[2]

References

  • PubChem. (n.d.).[2] Compound Summary: 1-Methyl-2-pyridinecarboxamide chloride (CID 87562351).[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carbamoyl-1-methylpyridin-1-ium chloride
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Reactant of Route 2
2-Carbamoyl-1-methylpyridin-1-ium chloride
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